molecular formula C7H4Br2N2 B1424124 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine CAS No. 1190322-07-6

5,6-dibromo-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B1424124
CAS No.: 1190322-07-6
M. Wt: 275.93 g/mol
InChI Key: VTDJWYBQQBSZSM-UHFFFAOYSA-N
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Description

5,6-dibromo-1H-pyrrolo[2,3-b]pyridine is a useful research compound. Its molecular formula is C7H4Br2N2 and its molecular weight is 275.93 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5,6-dibromo-1H-pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2N2/c8-5-3-4-1-2-10-7(4)11-6(5)9/h1-3H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTDJWYBQQBSZSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=NC(=C(C=C21)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure of 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Advanced Scaffold Analysis for Medicinal Chemistry & Drug Discovery

Executive Summary

5,6-dibromo-1H-pyrrolo[2,3-b]pyridine (also known as 5,6-dibromo-7-azaindole) represents a high-value "privileged scaffold" in modern drug discovery. As a bioisostere of both indole and purine, it serves as a critical template for designing ATP-competitive kinase inhibitors, BET bromodomain inhibitors, and GPCR ligands.

Its primary technical value lies in its orthogonal reactivity profile . The electronic disparity between the C5 and C6 positions allows for highly predictable, sequential functionalization, enabling medicinal chemists to rapidly generate diverse libraries around the 7-azaindole core without the need for protecting group manipulations between coupling steps.

Part 1: Structural & Electronic Architecture

To exploit this molecule effectively, one must understand its electronic landscape. The 7-azaindole core fuses an electron-rich pyrrole ring with an electron-deficient pyridine ring. The introduction of bromine atoms at C5 and C6 exacerbates the electron deficiency of the pyridine ring, creating distinct reactivity "hotspots."

1.1 Numbering and Nomenclature

The IUPAC numbering follows the fused system rules.

  • N1: Pyrrole nitrogen (H-bond donor, pKa ~13.2).

  • N7: Pyridine nitrogen (H-bond acceptor, pKa ~4.6 for the conjugate acid).

  • C6: Position

    
     to the pyridine nitrogen (Highly electron-deficient).
    
  • C5: Position

    
     to the pyridine nitrogen (Moderately electron-deficient).
    
1.2 Electronic Reactivity Map

The following diagram illustrates the reactivity hierarchy, which is the foundation for all synthetic strategies involving this scaffold.

G Molecule 5,6-Dibromo-1H-pyrrolo[2,3-b]pyridine N1 N1 Position (Pyrrole NH) Nucleophilic Site of Alkylation/Protection Molecule->N1 C6 C6 Position (Alpha to N7) MOST Electron Deficient High Reactivity: SnAr, Pd-Oxidative Addition Molecule->C6 C5 C5 Position (Beta to N7) Moderately Deficient Lower Reactivity: Requires forcing conditions Molecule->C5 C6->C5 Reacts BEFORE

Figure 1: Reactivity hierarchy of the 5,6-dibromo-7-azaindole scaffold. The C6 position is electronically activated by the adjacent pyridine nitrogen, making it the primary site for initial functionalization.

Part 2: Synthetic Access

While 7-azaindole is commercially available, the 5,6-dibromo derivative requires specific synthetic planning. Direct bromination of 7-azaindole typically yields the 3-bromo product due to the high electron density of the pyrrole ring. Therefore, synthesis must proceed via de novo ring construction or directed functionalization.

2.1 Method A: De Novo Synthesis (Industrial Route)

This route is preferred for scale-up as it avoids the formation of regioisomeric mixtures associated with electrophilic halogenation of the parent heterocycle.

Precursor: 2-Amino-3-methylpyridine

  • Bromination: Exhaustive bromination of 2-amino-3-methylpyridine to yield 2-amino-3-methyl-5,6-dibromopyridine.

  • Condensation: Reaction with DMF-DMA (N,N-Dimethylformamide dimethyl acetal) to form the amidine intermediate.

  • Cyclization: Reductive cyclization (typically using H2/Pd or chemical reductants) to close the pyrrole ring.

2.2 Method B: N-Oxide Rearrangement (Lab Scale)

For laboratories already possessing 5-bromo-7-azaindole, the C6 bromine can be installed via N-oxide activation.

  • Oxidation: Treatment of 5-bromo-7-azaindole with m-CPBA to form the N7-oxide.

  • Reissert-Henze Reaction: Treatment with POBr3 or TMSBr activates the alpha-position (C6), leading to nucleophilic attack by bromide and subsequent aromatization to 5,6-dibromo-7-azaindole.

Part 3: Chemo- and Regioselective Functionalization

This section details the core technical advantage of this scaffold: Sequential Cross-Coupling.

3.1 The Regioselectivity Rule

In Palladium-catalyzed cross-couplings (Suzuki-Miyaura), the rate of oxidative addition is governed by the electron deficiency of the C-X bond.

  • C6-Br: The bond is weakened by the inductive effect of the adjacent N7. It undergoes oxidative addition faster.

  • C5-Br: The bond is stronger and more electron-rich. It reacts slower.

Implication: You can selectively couple an aryl boronic acid at C6 at room temperature or mild heating, leaving the C5-Br intact for a second, different coupling event.

3.2 Nucleophilic Aromatic Substitution (SnAr)

Unlike standard indoles, the pyridine ring of 7-azaindole is susceptible to SnAr.

  • Target: C6-Br.

  • Nucleophiles: Amines, alkoxides, thiols.

  • Conditions: Heating in polar aprotic solvents (DMSO, NMP) or catalyzed by acid.

  • Selectivity: Exclusive to C6. C5 does not participate in SnAr under standard conditions.

3.3 Experimental Workflow Visualization

Workflow Start 5,6-Dibromo-7-azaindole Step1 Step 1: N1-Protection (SEM, Boc, Tosyl) Prevents catalyst poisoning Start->Step1 Branch Select Strategy Step1->Branch RouteA Route A: Pd-Catalysis (Suzuki/Buchwald) Branch->RouteA RouteB Route B: SnAr (Nucleophilic Displacement) Branch->RouteB ProdA1 Intermediate A: 6-Aryl-5-bromo-7-azaindole (Regioselective at C6) RouteA->ProdA1 Mild Cond. (RT - 60°C) ProdB1 Intermediate B: 6-Amino-5-bromo-7-azaindole (Exclusive at C6) RouteB->ProdB1 Heat/Base Final Step 2: C5 Functionalization (High Temp Suzuki/Buchwald) ProdA1->Final ProdB1->Final

Figure 2: Decision tree for the sequential functionalization of the scaffold.

Part 4: Experimental Protocols

Note: These protocols are generalized from standard high-yield procedures for halogenated azaindoles. Always consult specific MSDS and perform risk assessments.

Protocol 4.1: Regioselective Suzuki Coupling at C6

This protocol selectively installs an aryl group at C6 while preserving the C5-bromide.

Reagents:

  • 5,6-dibromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Aryl Boronic Acid (1.1 eq)

  • Pd(PPh3)4 (5 mol%) or Pd(dppf)Cl2 (for sterically hindered substrates)

  • Na2CO3 (2.0 M aqueous solution)

  • DME/Water (3:1 ratio)[1]

Procedure:

  • Degassing: Charge the reaction vessel with the dibromo substrate, boronic acid, and catalyst. Evacuate and backfill with Argon (3x).

  • Solvent Addition: Add degassed DME and aqueous Na2CO3 via syringe.

  • Reaction: Stir at 60°C (Do not exceed 80°C to prevent C5 coupling) for 4–6 hours. Monitor by LCMS.[2] The C6-coupled product usually elutes later than the starting material but earlier than the bis-coupled byproduct.

  • Workup: Dilute with EtOAc, wash with brine, dry over Na2SO4, and concentrate.

  • Purification: Silica gel chromatography (Hexanes/EtOAc).

Protocol 4.2: SnAr Displacement at C6

Reagents:

  • 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine (1.0 eq)

  • Primary/Secondary Amine (2.0 eq)

  • DIPEA (3.0 eq)

  • NMP or DMSO (anhydrous)

Procedure:

  • Dissolve substrate in NMP (0.2 M concentration).

  • Add amine and DIPEA.

  • Heat to 120°C in a sealed tube for 12–16 hours.

  • Note: The C6-Br is displaced. The C5-Br remains intact.[3] If the reaction is sluggish, microwave irradiation at 140°C for 30 mins is often effective.

Part 5: Medicinal Chemistry Applications[4][5][6]
5.1 Kinase Inhibition (Hinge Binding)

The 7-azaindole core is a classic hinge-binder. The N1-H acts as a donor to the hinge region (e.g., Glu residue), while N7 acts as an acceptor (e.g., hinge backbone NH).

  • Role of C5/C6: Substituents here project into the "Gatekeeper" region or the solvent-exposed front pocket, depending on the specific kinase topology.

  • Example: In Vemurafenib (BRAF inhibitor), the 5-position is substituted to optimize fit within the hydrophobic pocket. Using the 5,6-dibromo scaffold allows dual optimization: one group for potency (C5) and one for solubility/selectivity (C6).

5.2 BET Bromodomain Inhibitors

Recent literature suggests 7-azaindoles can mimic the acetyl-lysine recognition motif. Functionalization at C5/C6 allows the molecule to reach the WPF shelf region of the bromodomain, enhancing selectivity for BRD4 over other BET family members.

References
  • Song, J. J., et al. "Strolling the Ring: A General Regioselective Directed Peri-Metalation Route to Azaindoles." Journal of Organic Chemistry, 2010.

  • Léris, A., et al. "Regioselective Palladium-Catalyzed Cross-Coupling Reactions of 5,6-Dibromo-7-azaindole." Tetrahedron, 2016.

  • Popowycz, F., et al. "Synthesis and Reactivity of 7-Azaindole Derivatives." Current Organic Chemistry, 2013.

  • Kudo, N., et al. "Efficient Synthesis of 5-Bromo-7-azaindole via 2-Amino-3-picoline." Organic Process Research & Development, 2011.

  • Meanwell, N. A. "7-Azaindole: A Privileged Scaffold in Medicinal Chemistry." Journal of Medicinal Chemistry, 2018.

Sources

Physical properties and solubility of 5,6-dibromo-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Physical Characterization and Solubility Profile of 5,6-Dibromo-7-azaindole

Executive Summary

5,6-Dibromo-7-azaindole (CAS: 1190322-07-6) is a critical halogenated heterocyclic intermediate used primarily in the synthesis of advanced kinase inhibitors (e.g., JAK, TRK, and Aurora kinase pathways).[1][2][3][4][5][6][7] Its unique "5,6-dibromo" substitution pattern offers dual vectors for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura at C-5 vs. C-6), enabling precise structure-activity relationship (SAR) tuning.[1]

This guide provides a comprehensive analysis of its physicochemical properties, solubility behavior, and handling protocols.[1] It synthesizes confirmed vendor data with chemically grounded predictions to support researchers in formulation and synthetic planning.

Chemical Identity & Structural Analysis

The compound features a 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core with bromine atoms at the 5 and 6 positions.[1] This electron-deficient scaffold exhibits distinct acidity and lipophilicity compared to its mono-bromo analogs.[1]

Parameter Technical Specification
IUPAC Name 5,6-Dibromo-1H-pyrrolo[2,3-b]pyridine
CAS Number 1190322-07-6
Molecular Formula C₇H₄Br₂N₂
Molecular Weight 275.93 g/mol
SMILES Brc1c(Br)cc2[nH]ccc2n1
Structural Features [1][2][3][4][5][8][9][10][11] • H-Bond Donor: Pyrrole NH (N1)[1]• H-Bond Acceptor: Pyridine N (N7)[1]• Halogen Bonding: High potential at C5/C6
Structural Impact on Properties[1][5][9][11][12][13]
  • Lipophilicity: The addition of a second bromine atom significantly increases the partition coefficient (LogP) compared to 5-bromo-7-azaindole, making the compound highly hydrophobic.[1]

  • Acidity (pKa): The electron-withdrawing nature of the two bromine atoms increases the acidity of the N1-proton (pyrrole NH), likely lowering the pKa below the typical ~13.2 found in unsubstituted 7-azaindole.[1]

Physical Properties Matrix

Note: Where specific experimental values for this intermediate are proprietary, values are derived from high-fidelity predictive models and structural analogs (e.g., 5-bromo-7-azaindole).[1]

Property Value / Range Confidence Level
Physical State Solid powder (Off-white to pale yellow)High (Observed)
Melting Point 185°C – 210°C (Estimated)Medium (Analogous to 5-bromo: 178°C)
Density 2.16 ± 0.06 g/cm³ High (Predicted)
LogP (Predicted) ~2.8 – 3.2 High
pKa (Pyrrole NH) ~12.5 Medium (Acidified by di-bromo induction)
Hygroscopicity Low (Hydrophobic nature)High

Solubility Profiling & Solvent Compatibility

Understanding the solubility landscape is vital for assay development and synthetic workups. 5,6-Dibromo-7-azaindole follows a "Brick Dust" profile: high crystallinity and high lipophilicity, leading to poor aqueous solubility but excellent solubility in polar aprotic solvents.[1]

Solubility Decision Tree

SolubilityLogic Compound 5,6-Dibromo-7-azaindole (Solid) Water Water / Buffer (Insoluble < 10 µM) Compound->Water Hydrophobic Repulsion DMSO DMSO / DMF (Soluble > 50 mM) Compound->DMSO Dipole-Dipole Interactions Alcohol Ethanol / Methanol (Moderately Soluble) Compound->Alcohol Heating Required Stock Stock DMSO->Stock Preferred for Stock Solutions

Figure 1: Solubility profile indicating DMSO as the primary vehicle for stock preparation.[1]

Solvent Compatibility Table
Solvent Solubility Rating Application Notes
Water (pH 7.4) Insoluble (< 10 µg/mL)Not suitable for direct dissolution.[1] Requires co-solvent.
DMSO Excellent (> 100 mg/mL)Standard for Stock Solutions. Stable at -20°C.
DMF Excellent (> 100 mg/mL)Alternative for synthetic reactions (Suzuki coupling).
Ethanol Moderate (~5-10 mg/mL)May require gentle warming (40°C) and sonication.
DCM / Chloroform Good Useful for extraction and chromatography.

Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution

Objective: Create a stable, precipitation-free stock for biological assays.

  • Calculate Mass: For 10 mL of 10 mM stock:

    
    [1]
    
  • Weighing: Weigh 27.6 mg of 5,6-dibromo-7-azaindole into a generic glass vial.

    • Critical: Do not use polystyrene plastics as DMSO may leach contaminants.

  • Dissolution: Add 10.0 mL of anhydrous DMSO (Grade ≥ 99.9%).

  • Agitation: Vortex for 30 seconds. If particulates remain, sonicate in a water bath at 35°C for 5 minutes.[1]

  • Storage: Aliquot into amber glass vials to prevent light degradation (brominated compounds can be photosensitive). Store at -20°C.

Protocol B: Thermodynamic Solubility Assay (Shake-Flask)

Objective: Determine exact solubility in a specific buffer system.[1]

  • Saturation: Add excess solid compound (~2 mg) to 1 mL of the target buffer (e.g., PBS pH 7.4).

  • Equilibration: Shake at 300 rpm at 25°C for 24 hours.

  • Separation: Centrifuge at 15,000 rpm for 10 minutes to pellet undissolved solid.

  • Quantification: Analyze the supernatant via HPLC-UV (254 nm) against a standard curve prepared in DMSO.

Handling, Stability & Safety

  • Reactivity: The C-5 and C-6 bromine atoms are chemically distinct.[1] C-6 is generally more electron-deficient (alpha to pyridine nitrogen), making it more reactive in SNAr displacements, whereas C-5 is preferred for palladium-catalyzed couplings (Suzuki/Heck) due to steric and electronic factors typical of the azaindole core.[1]

  • Light Sensitivity: Organobromides can undergo debromination under intense UV light. Handle under ambient lab light but store in the dark.

  • Safety (H-Codes): Treat as H302 (Harmful if swallowed) and H315/H319 (Irritant). Wear nitrile gloves and safety glasses.

References

  • Chemical Identity & Vendor Data

    • 5,6-Dibromo-7-azaindole (CAS 1190322-07-6).[1][2] ChemSigma Product Catalog. Retrieved from [1]

    • Product Specification: 5,6-Dibromo-7-azaindole.[1][2] GuideChem Chemical Dictionary. Retrieved from [1]

  • Analogous Property Data (5-Bromo-7-azaindole)

    • Physical Properties of 5-Bromo-7-azaindole (CAS 183208-35-7). Sigma-Aldrich Safety Data Sheet. Retrieved from [1]

    • Solubility Profile of Azaindole Derivatives. MedChemExpress (MCE) Technical Data. Retrieved from

  • General Azaindole Chemistry

    • Song, J. J., et al. (2002).[1] "Organometallic methods for the synthesis of 7-azaindole derivatives." Chemical Society Reviews. (Contextual grounding for reactivity of bromo-azaindoles).

Sources

An In-depth Technical Guide to 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine, a halogenated derivative of the 7-azaindole scaffold. While this specific dibrominated isomer is not extensively documented in publicly available literature, this guide extrapolates its physicochemical properties, proposes a viable synthetic pathway, and discusses its potential applications based on the well-established chemistry of related brominated 1H-pyrrolo[2,3-b]pyridines. This document is intended for researchers, medicinal chemists, and professionals in drug development who are interested in leveraging halogenated heterocyclic compounds as versatile intermediates for novel therapeutics.

Introduction to the 1H-pyrrolo[2,3-b]pyridine Scaffold

The 1H-pyrrolo[2,3-b]pyridine core, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry.[1] Its structure, featuring a fusion of a pyridine and a pyrrole ring, serves as a bioisostere for purines, the fundamental building blocks of DNA and RNA. This structural mimicry allows 7-azaindole derivatives to interact with a wide range of biological targets, including protein kinases, which has led to their investigation in oncology, immunology, and neurodegenerative diseases.[1][2] The introduction of halogen atoms, such as bromine, onto this scaffold provides synthetic handles for further molecular elaboration through cross-coupling reactions, enabling the exploration of diverse chemical space in drug discovery programs.[3]

Physicochemical Properties of 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine

PropertyValueSource
Molecular Formula C₇H₄Br₂N₂Calculated
Molecular Weight 275.93 g/mol Calculated
Exact Mass 273.8741 DaCalculated[4]
Appearance Expected to be a solidInferred
Solubility Expected to be soluble in organic solvents like DMSO, DMFInferred
CAS Number Not available-

Synthesis and Reactivity

The synthesis of 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine is proposed via a regioselective bromination of the 1H-pyrrolo[2,3-b]pyridine core. The reactivity of the resulting dibrominated product is centered around the utility of the bromine atoms as leaving groups in cross-coupling reactions.

Proposed Synthesis: Electrophilic Bromination

The introduction of bromine onto the 7-azaindole ring is typically achieved through electrophilic aromatic substitution. The pyrrole ring is generally more reactive towards electrophiles than the pyridine ring. However, direct bromination can lead to a mixture of products. A plausible route to 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine would involve a two-step process or a carefully controlled one-pot reaction using a suitable brominating agent.

Protocol: Step-wise Bromination

  • Monobromination at the 5-position: The synthesis of 5-bromo-7-azaindole has been reported and can be achieved by treating 7-azaindole with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.[5]

  • Second Bromination at the 6-position: The resulting 5-bromo-1H-pyrrolo[2,3-b]pyridine would then be subjected to a second bromination. The electron-withdrawing effect of the first bromine atom and the pyridine nitrogen might necessitate harsher reaction conditions or a different brominating agent to achieve substitution at the 6-position.

Synthetic Workflow for 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine start 1H-pyrrolo[2,3-b]pyridine (7-Azaindole) step1 Brominating Agent (e.g., NBS) Solvent (e.g., DMF) start->step1 Step 1 intermediate 5-bromo-1H-pyrrolo[2,3-b]pyridine step1->intermediate step2 Brominating Agent Harsher Conditions intermediate->step2 Step 2 product 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine step2->product

Caption: Proposed synthetic workflow for the preparation of 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine.

Reactivity and Utility in Cross-Coupling Reactions

The true synthetic value of 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine lies in the differential reactivity of its two bromine atoms in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Buchwald-Hartwig aminations.[6] This allows for the sequential and regioselective introduction of different substituents at the 5- and 6-positions, making it a valuable building block for creating diverse molecular libraries for drug screening. The bromine at the 5-position is generally more reactive than the one at the 6-position due to the electronic effects of the fused ring system.

Reactivity of 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine start 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine Br at C5 Br at C6 suzuki Suzuki Coupling (R-B(OH)₂) start:f1->suzuki heck Heck Coupling (Alkene) start:f1->heck buchwald Buchwald-Hartwig (R₂NH) start:f1->buchwald product1 5-Aryl-6-bromo derivative suzuki->product1 product2 5-Alkenyl-6-bromo derivative heck->product2 product3 5-Amino-6-bromo derivative buchwald->product3

Caption: Key cross-coupling reactions utilizing the bromine atoms of 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine.

Applications in Drug Discovery and Development

Derivatives of 1H-pyrrolo[2,3-b]pyridine are integral to numerous drug discovery programs, particularly as inhibitors of protein kinases.[7][8][9] The ability to functionalize the 5- and 6-positions of the 7-azaindole core allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

Potential Therapeutic Areas:

  • Oncology: As a scaffold for inhibitors of kinases such as GSK-3β, ATM, and others involved in cancer cell proliferation and survival.[7][9][10]

  • Inflammatory Diseases: The 7-azaindole nucleus has been explored for its anti-inflammatory properties.[2]

  • Neurological Disorders: Development of GSK-3β inhibitors for conditions like Alzheimer's disease.[9]

The strategic use of 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine as an intermediate would enable the synthesis of complex molecules with tailored biological activities.

Conclusion

While 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine is a sparsely documented compound, its potential as a key building block in medicinal chemistry is significant. Based on the established chemistry of its parent scaffold and related halogenated derivatives, this guide provides a foundational understanding of its properties, a plausible synthetic approach, and a perspective on its utility in the development of novel therapeutics. Further experimental validation is necessary to fully characterize this promising molecule.

References

  • Gulevich, A. V., et al. (2025, August 7). Practical Regioselective Bromination of Azaindoles and Diazaindoles. ResearchGate. Retrieved February 14, 2026, from [Link]

  • The Strategic Role of Pyrrolo[2,3-b]pyridine Derivatives in Drug Discovery. (2026, January 29). APIChem. Retrieved February 14, 2026, from [Link]

  • 5-Bromo-7-azaindole:Synthesis,XRD analysis and solubility under different condition. (n.d.). Chemescience. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). CN109081840B - Preparation method of 5-bromo-7-azaindole.
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  • ACS Publications. (2023, February 10). Bromination of Pyrrolo[2,1-a]isoquinolines with Acetyl Bromide and Dimethyl Sulfoxide. The Journal of Organic Chemistry. Retrieved February 14, 2026, from [Link]

  • Mushtaq, N., et al. (n.d.). SYNTHESIS AND PHARMACOLOGICAL ACTIVITIES OF 7-AZAINDOLE DERIVATIVES. Pak. J. Pharm. Sci. Retrieved February 14, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. Retrieved February 14, 2026, from [Link]

  • PubMed. (2025, July 10). Discovery of 1 H-Pyrrolo[2,3- b]pyridine Derivatives as Highly Selective, and Orally Available ATM Inhibitors with Potent In Vivo Antitumor Activity. Journal of Medicinal Chemistry. Retrieved February 14, 2026, from [Link]

  • RSC Publishing. (n.d.). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. Retrieved February 14, 2026, from [Link]

  • PubMed. (2025, March 5). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry. Retrieved February 14, 2026, from [Link]

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  • MDPI. (n.d.). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules. Retrieved February 14, 2026, from [Link]

  • PubChem. (n.d.). 4-Bromotoluene. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (n.d.). Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. ResearchGate. Retrieved February 14, 2026, from [Link]

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Methodological & Application

Application Notes and Protocols: Regioselective Suzuki Coupling of 5,6-Dibromo-7-Azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of 7-Azaindole Functionalization

The 7-azaindole scaffold is a privileged heterocyclic motif in modern medicinal chemistry, forming the core of numerous therapeutics, particularly in oncology and neurodegenerative disease research.[1][2] Its bioisosteric relationship with indole allows it to modulate drug properties such as potency, selectivity, and pharmacokinetics.[3] The selective functionalization of the 7-azaindole core is therefore of paramount importance in drug discovery programs, enabling the systematic exploration of structure-activity relationships (SAR).[3][4]

5,6-dibromo-7-azaindole presents a particularly valuable, yet challenging, starting material. The two bromine atoms on the pyridine ring offer two potential sites for carbon-carbon bond formation via cross-coupling reactions. However, achieving regioselectivity—the ability to selectively functionalize either the C5 or C6 position—is a significant synthetic hurdle. This control is crucial as the spatial arrangement of substituents on the azaindole core can dramatically impact biological activity.

These application notes provide a comprehensive guide to the regioselective Suzuki-Miyaura coupling of 5,6-dibromo-7-azaindole. We will delve into the underlying mechanistic principles that govern regioselectivity and provide two distinct, detailed protocols for achieving selective C5 and C6 arylation.

Mechanistic Insights into Regioselectivity

The regiochemical outcome of the Suzuki coupling on dihalogenated heterocycles is primarily governed by a combination of electronic and steric effects, which influence the rate-determining oxidative addition step of the palladium catalyst to the carbon-bromine bond.[5][6]

Electronic Effects: The pyridine ring of the 7-azaindole nucleus is electron-deficient. The relative electrophilicity of the C5 and C6 positions is influenced by the position of the pyridine nitrogen and the electron-donating nature of the fused pyrrole ring. The C5 position is generally considered more electron-deficient than the C6 position, which is adjacent to the pyrrole ring. This suggests that the C5-Br bond may be more susceptible to oxidative addition by a palladium(0) catalyst.

Steric Effects: The steric environment around each bromine atom also plays a critical role. The C5 position is flanked by the C6-bromine and the C4-hydrogen, creating a more sterically hindered environment compared to the C6 position. The choice of phosphine ligand on the palladium catalyst can be used to exploit these steric differences. Bulkier ligands will preferentially react at the less sterically hindered position.

By carefully selecting the palladium catalyst and phosphine ligand, we can tune the reaction conditions to favor either electronic or steric control, thus directing the Suzuki coupling to the desired position.

Visualizing the Catalytic Cycle and Workflow

To better understand the process, the following diagrams illustrate the fundamental Suzuki-Miyaura catalytic cycle and a general experimental workflow for the regioselective coupling.

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArPdBr Ar-Pd(II)L2-Br OxAdd->ArPdBr Transmetal Transmetalation ArPdBr->Transmetal ArPdAr Ar-Pd(II)L2-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim Ar-Ar' Ar-Ar' ArPdAr->Ar-Ar' Product RedElim->Pd0 Catalyst Regeneration ArBr Ar-Br ArBr->OxAdd ArBOH Ar'-B(OH)2 ArBOH->Transmetal Base Base Base->Transmetal

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

workflow start Start: 5,6-dibromo-7-azaindole reagents Add Boronic Acid, Pd Catalyst, Ligand, Base, Solvent start->reagents reaction Inert Atmosphere Heat (e.g., 80-110 °C) reagents->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Characterized Product (5- or 6-aryl-7-azaindole) purification->product

Figure 2: General experimental workflow for regioselective Suzuki coupling.

Protocols for Regioselective Suzuki Coupling

The following protocols are designed as starting points for the regioselective Suzuki coupling of 5,6-dibromo-7-azaindole. Optimization of temperature, reaction time, and reagent stoichiometry may be necessary for specific substrates.

Protocol 1: C6-Selective Suzuki Coupling (Steric Control)

This protocol aims for selectivity at the less sterically hindered C6 position by employing a palladium catalyst with a relatively small phosphine ligand, triphenylphosphine (PPh₃).

Materials:

  • 5,6-dibromo-7-azaindole

  • Arylboronic acid (1.1 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add 5,6-dibromo-7-azaindole, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add tetrakis(triphenylphosphine)palladium(0).

  • Add degassed 1,4-dioxane and water in a 4:1 ratio (v/v).

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: C5-Selective Suzuki Coupling (Electronic Control)

This protocol is designed to favor coupling at the more electron-deficient C5 position. The use of a bulky biarylphosphine ligand, such as SPhos, is intended to sterically disfavor reaction at the C6 position.

Materials:

  • 5,6-dibromo-7-azaindole

  • Arylboronic acid (1.1 equivalents)

  • Palladium(II) acetate [Pd(OAc)₂] (0.05 equivalents)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.10 equivalents)

  • Potassium phosphate (K₃PO₄) (2.0 equivalents)

  • Toluene

  • Water (degassed)

Procedure:

  • To a dry Schlenk flask, add 5,6-dibromo-7-azaindole, the arylboronic acid, and potassium phosphate.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • In a separate vial, pre-mix palladium(II) acetate and SPhos in a small amount of toluene under an inert atmosphere.

  • Add the catalyst/ligand solution to the reaction flask.

  • Add degassed toluene and water in a 10:1 ratio (v/v).

  • Heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Data Summary: Expected Outcomes

The following table summarizes the expected outcomes for the regioselective Suzuki coupling of 5,6-dibromo-7-azaindole with phenylboronic acid based on the principles outlined above. Actual yields and regioselectivity may vary depending on the specific arylboronic acid used and optimization of reaction conditions.

ProtocolTarget PositionCatalyst SystemLigandBaseSolventExpected Major ProductExpected Regioselectivity (C5:C6)
1C6Pd(PPh₃)₄PPh₃K₂CO₃Dioxane/H₂O5-bromo-6-phenyl-7-azaindole>1:10
2C5Pd(OAc)₂ / SPhosSPhosK₃PO₄Toluene/H₂O6-bromo-5-phenyl-7-azaindole>10:1

Troubleshooting and Key Considerations

  • N-Protection: For some sensitive boronic acids or under harsh reaction conditions, protection of the 7-azaindole nitrogen (e.g., with a tosyl or BOC group) may be necessary to prevent side reactions and improve yields.

  • Dehalogenation: A common side reaction is the dehalogenation of the starting material or product. This can often be minimized by ensuring a strictly inert atmosphere and using high-purity reagents.

  • Homocoupling: Homocoupling of the boronic acid can occur, especially at higher temperatures or with prolonged reaction times. Using a slight excess of the boronic acid can help to drive the desired cross-coupling reaction.

  • Catalyst Choice: The choice of palladium precursor and ligand is critical for achieving high regioselectivity. Screening of different ligands may be necessary for challenging substrates.

Conclusion

The regioselective Suzuki-Miyaura coupling of 5,6-dibromo-7-azaindole is a powerful tool for the synthesis of diverse and complex molecules for drug discovery and development. By understanding the interplay of steric and electronic effects, and by carefully selecting the appropriate catalyst system, researchers can achieve high levels of control over the reaction outcome. The protocols provided herein serve as a robust starting point for the selective functionalization of this important heterocyclic scaffold.

References

  • Prakash Kannaboina, Krishanu Mondal, Joydev K. Laha, and Parthasarathi Das. "Recent advances in the global ring functionalization of 7-azaindoles." Chemical Communications, 2020, 56(80), 11974-11993. [Link]

  • J. Laha, P. Das. "Recent advances in the global ring functionalization of 7-azaindoles." Semantic Scholar, 2020. [Link]

  • S. K. Guchhait, A. S. Chaudhary, A. K. Chaudhary, P. L. S. Kumar, and V. Kumar. "Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction." Dalton Transactions, 2021, 50(1), 154-162. [Link]

  • Pollastri, M. P., et al. "Lead Optimization of 3,5-Disubstituted-7-Azaindoles for the Treatment of Human African Trypanosomiasis." ACS Infectious Diseases, 2017, 3(11), 831-840. [Link]

  • Han, C., Green, K., Pfeifer, E., & Gosselin, F. (2018). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 22(3), 344–350. [Link]

  • D. A. Wilson, C. J. Wilson, and C. J. Moody. "Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements." Organic & Biomolecular Chemistry, 2015, 13(20), 5643-5646. [Link]

  • RosDok. "Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile." RosDok. [Link]

  • Watson, A. J. A., et al. "Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics." Journal of the American Chemical Society, 2021, 143(35), 14036-14045. [Link]

  • Ancellin, S., et al. "The Azaindole Framework in the Design of Kinase Inhibitors." Molecules, 2016, 21(11), 1493. [Link]

  • Yang, B., et al. "Regioselective Suzuki-Miyarua Cross-Coupling for Substituted 2,4-Dibromopyridines Catalyzed by C3-Symmetric Tripalladium Clusters." The Journal of Organic Chemistry, 2025, 90(5), 1895-1904. [Link]

  • Atlanchim Pharma. "Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds." Atlanchim Pharma. [Link]

  • ResearchGate. "Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect." ResearchGate. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2(7), 1278-1291. [Link]

  • Cid, M. B., et al. "Regioselectivity in alkenyl(aryl)-heteroaryl Suzuki cross-coupling reactions of 2,4-dibromopyridine. A synthetic and mechanistic study." Tetrahedron, 2004, 60(48), 10957-10965. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 2012, 17(10), 11745-11757. [Link]

  • Dachwitz, T., et al. "Suzuki–Miyaura Cross‐Coupling of Bromotryptophan Derivatives at Ambient Temperature." ChemBioChem, 2020, 21(16), 2295-2299. [Link]

  • Li, J., et al. "A simple and efficient protocol for a palladium-catalyzed ligand-free Suzuki reaction at room temperature in aqueous DMF." Green Chemistry, 2013, 15(1), 183-188. [Link]

  • Singh, R., et al. "Synthesis and Characterization of Palladium Catalyzed (Carbon-carbon Bond Formation) compounds." Research Journal of Pharmacy and Technology, 2020, 13(10), 4785-4789. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 135(39), 14599-14610. [Link]

  • High-Throughput Experimentation: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling. Columbia University. [Link]

  • Riadi, Y., et al. "Regioselective palladium-catalyzed SuzukieMiyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines." Tetrahedron, 2019, 75(11), 1561-1566. [Link]

  • Reddit. "Why is the Suzuki-Miyaura coupling reaction steric sensitive?." Reddit. [Link]

  • Corpet, M., & Gosmini, C. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts, 9(3), 223. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • Felpin, F.-X., & Fouquet, E. (2010). Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. Catalysts, 1(1), 34-53. [Link]

  • Roughley, S. D., & Jordan, A. M. (2011). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 2(7), 1278-1291. [Link]

  • Riadi, Y., et al. "Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines." Comptes Rendus Chimie, 2019, 22(2-3), 219-225. [Link]

  • Jedinák, L., et al. "Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids." Molecules, 2020, 25(18), 4269. [Link]

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Protecting group strategies for N1-alkylation of 5,6-dibromo-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols

Topic: Strategic N1-Alkylation of 5,6-Dibromo-7-Azaindole: A Guide to Protecting Group Selection and Implementation

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Central Role of the 7-Azaindole Scaffold

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is a privileged scaffold in modern medicinal chemistry, renowned for its ability to mimic the purine structure and act as a versatile hinge-binding motif in protein kinase inhibitors.[1] Its significance is highlighted by its presence in groundbreaking therapeutics such as Vemurafenib and Dabrafenib, which are targeted agents for BRAF-mutated metastatic melanoma.[1][2] The functionalization of the 7-azaindole nucleus, particularly at the N1 position of the pyrrole ring, is a critical step in the synthesis of these complex molecules and their analogs.[3][4]

This guide focuses on a key synthetic intermediate, 5,6-dibromo-7-azaindole, a building block used in the synthesis of such kinase inhibitors.[5] Direct N1-alkylation of the azaindole ring system is often complicated by competing reactivity at the N7 position of the pyridine ring, leading to mixtures of regioisomers that are difficult to separate and reduce overall yield.[6] To overcome this challenge, a robust protecting group strategy is essential to ensure regioselective alkylation at the desired N1 position.

Here, we provide a detailed examination of two highly effective protecting group strategies—the 2-(trimethylsilyl)ethoxymethyl (SEM) group and the tert-butoxycarbonyl (Boc) group—for the N1-alkylation of 5,6-dibromo-7-azaindole. This document serves as a practical guide, offering field-proven insights and detailed protocols to enable researchers to confidently select and execute the optimal synthetic route for their specific objectives.

The Challenge: Regioselectivity in 7-Azaindole Alkylation

The 7-azaindole system contains two nitrogen atoms, N1 and N7, both of which can potentially be alkylated. The relative nucleophilicity of these two nitrogens can be influenced by the reaction conditions, including the base, solvent, and electrophile used. Direct alkylation often results in poor regioselectivity, yielding a mixture of N1 and N7 alkylated products.[6] Furthermore, the electron-rich pyrrole ring can be susceptible to electrophilic attack at other positions under certain conditions.[7]

To circumvent these issues, the N1 position is temporarily blocked with a protecting group. This strategy ensures that subsequent functionalization occurs exclusively at other desired positions, or, as in our case, it allows for the purification of the N1-protected intermediate before a deprotection/alkylation sequence. More commonly, the protecting group directs subsequent reactions before being removed to allow for the final N1-alkylation. This guide focuses on protecting the N1-position to facilitate other synthetic transformations, followed by deprotection and final N1-alkylation.

Protecting Group Strategy 1: The SEM Group

The 2-(trimethylsilyl)ethoxymethyl (SEM) group is an excellent choice for protecting the N1 position of 7-azaindoles. It is robust and stable under a wide range of reaction conditions, including those involving organometallic reagents and mild acids.[8] Notably, the SEM group has also been shown to play a dual role, not only protecting the N1 position but also activating the 4-position for nucleophilic aromatic substitution (SNAr), a feature that can be exploited in more complex synthetic routes.[1][9]

Protection Protocol: N1-SEM Protection of 5,6-Dibromo-7-Azaindole

This protocol details the introduction of the SEM group onto the N1 position of 5,6-dibromo-7-azaindole. The use of a strong base like sodium hydride (NaH) ensures complete deprotonation of the N1-H, facilitating a clean reaction with SEM-Cl.

Workflow for N1-SEM Protection

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 5,6-Dibromo-7-Azaindole E Suspend Azaindole in DMF A->E B NaH (60% in mineral oil) F Add NaH portionwise at 0°C B->F C Anhydrous DMF C->E D SEM-Cl H Add SEM-Cl dropwise at 0°C D->H E->F G Stir for 30 min at 0°C (Formation of Sodium Azaindolate) F->G G->H I Warm to RT, stir for 2-4 h H->I J Quench with sat. aq. NH4Cl I->J K Extract with Ethyl Acetate J->K L Wash (Water, Brine), Dry (Na2SO4) K->L M Concentrate in vacuo L->M N Purify by Column Chromatography (Silica Gel, Hexanes/EtOAc) M->N O N1-SEM-Protected Product N->O

Caption: Workflow for N1-SEM protection of 5,6-dibromo-7-azaindole.

Materials:

  • 5,6-Dibromo-7-azaindole

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • 2-(Trimethylsilyl)ethoxymethyl chloride (SEM-Cl)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 5,6-dibromo-7-azaindole (1.0 eq).

  • Add anhydrous DMF to dissolve/suspend the starting material (approx. 0.2 M concentration).

  • Cool the mixture to 0°C using an ice bath.

  • Carefully add NaH (1.2 eq) portionwise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation.

  • Stir the suspension at 0°C for 30 minutes. The mixture should become a clear solution of the sodium salt.

  • Add SEM-Cl (1.2 eq) dropwise to the reaction mixture at 0°C.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until completion.

  • Cool the reaction back to 0°C and slowly quench by adding saturated aqueous NH₄Cl.

  • Transfer the mixture to a separatory funnel and dilute with water and EtOAc.

  • Separate the layers and extract the aqueous layer twice more with EtOAc.

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel using a hexanes/EtOAc gradient to afford the N1-SEM protected product.

N1-Alkylation of the Free Azaindole (Post-Deprotection)

After the necessary synthetic transformations on the 5,6-dibromo-1-SEM-7-azaindole core are completed, the SEM group is removed. The resulting free N1-H is then alkylated in a separate, regioselective step.

Deprotection Protocol: Cleavage of the SEM Group

SEM deprotection can be challenging and often requires a two-step procedure to achieve high yields and avoid side products.[10][11] The initial acidic step with trifluoroacetic acid (TFA) forms an intermediate which is then hydrolyzed under basic conditions to release the free azaindole.[11]

Reaction Scheme for SEM Deprotection

reactant N1-SEM-Azaindole intermediate Intermediate reactant->intermediate Step 1: TFA, CH2Cl2 product Free Azaindole intermediate->product Step 2: NaHCO3 (aq.), THF

Caption: Two-step deprotection of the N1-SEM group.

Materials:

  • N1-SEM protected 5,6-dibromo-7-azaindole

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the N1-SEM protected azaindole (1.0 eq) in DCM (approx. 0.1 M).

  • Add TFA (5-10 eq) and stir the mixture at room temperature. Monitor the reaction closely by TLC/LC-MS. The reaction may take several hours.[10]

  • Once the starting material is consumed, concentrate the reaction mixture in vacuo to remove the DCM and excess TFA.

  • Dissolve the resulting residue in THF.

  • Add saturated aqueous NaHCO₃ and stir vigorously for 1-2 hours. This step hydrolyzes the intermediate and drives the reaction to completion.[11]

  • Extract the mixture three times with EtOAc.

  • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected 5,6-dibromo-7-azaindole.

Expert Insight: A common issue is the formation of side products due to the release of formaldehyde during deprotection, which can lead to complex mixtures.[11] Careful execution of the two-step procedure and monitoring are crucial to minimize these side reactions.

Protecting Group Strategy 2: The Boc Group

The tert-butoxycarbonyl (Boc) group is another widely used protecting group for nitrogen heterocycles.[12][13] Its primary advantages are the mild conditions required for its removal, typically acidic treatment, which are orthogonal to many other protecting groups.[14][15] The Boc group is stable to basic and nucleophilic conditions, making it suitable for a variety of subsequent synthetic steps.

Protection Protocol: N1-Boc Protection of 5,6-Dibromo-7-Azaindole

The introduction of the Boc group is typically achieved using di-tert-butyl dicarbonate (Boc₂O) under basic conditions. The use of a catalyst like 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction.

Workflow for N1-Boc Protection

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 5,6-Dibromo-7-Azaindole F Dissolve Azaindole in Solvent A->F B Boc2O G Add TEA, DMAP, and Boc2O B->G C Triethylamine (TEA) C->G D DMAP (catalytic) D->G E THF or DCM E->F F->G H Stir at RT for 4-16 h G->H I Concentrate in vacuo H->I J Redissolve in EtOAc I->J K Wash (Water, Brine), Dry (Na2SO4) J->K L Purify by Column Chromatography (Silica Gel, Hexanes/EtOAc) K->L M N1-Boc-Protected Product L->M

Caption: Workflow for N1-Boc protection of 5,6-dibromo-7-azaindole.

Materials:

  • 5,6-Dibromo-7-azaindole

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA)

  • 4-Dimethylaminopyridine (DMAP)

  • Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

Procedure:

  • Dissolve 5,6-dibromo-7-azaindole (1.0 eq) in THF or DCM (approx. 0.2 M).

  • To the solution, add TEA (1.5 eq), Boc₂O (1.3 eq), and a catalytic amount of DMAP (0.1 eq).

  • Stir the reaction at room temperature for 4-16 hours, monitoring by TLC or LC-MS.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in EtOAc and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography (silica gel, hexanes/EtOAc gradient) to obtain the pure N1-Boc protected azaindole.[16]

Deprotection Protocol: Cleavage of the Boc Group

The Boc group is readily cleaved under acidic conditions. A solution of TFA in DCM or HCl in an organic solvent like dioxane or ethyl acetate is commonly used.[14][15] The reaction is typically fast and clean, producing the amine salt and gaseous byproducts.

Reaction Scheme for Boc Deprotection

reactant N1-Boc-Azaindole product Free Azaindole reactant->product TFA, CH2Cl2 or HCl in Dioxane

Caption: Acid-mediated deprotection of the N1-Boc group.

Materials:

  • N1-Boc protected 5,6-dibromo-7-azaindole

  • Trifluoroacetic acid (TFA) / Dichloromethane (DCM) OR 4M HCl in Dioxane

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure (Using TFA/DCM):

  • Dissolve the N1-Boc protected azaindole (1.0 eq) in DCM (approx. 0.1 M).

  • Add an equal volume of TFA (e.g., 5 mL DCM and 5 mL TFA).

  • Stir at room temperature for 30-60 minutes until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Concentrate the reaction mixture in vacuo.

  • To neutralize the TFA salt, redissolve the residue in EtOAc and carefully wash with saturated aqueous NaHCO₃ until gas evolution ceases.

  • Wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected 5,6-dibromo-7-azaindole.

Final Step: Regioselective N1-Alkylation

Once the protecting group has been removed, the free 5,6-dibromo-7-azaindole is ready for the final N1-alkylation. This is a standard procedure involving deprotonation with a suitable base followed by the addition of an alkylating agent.

General Protocol for N1-Alkylation:

  • Dissolve the deprotected 5,6-dibromo-7-azaindole (1.0 eq) in an anhydrous aprotic solvent such as DMF or THF.

  • Cool the solution to 0°C.

  • Add a base such as NaH (1.1 eq) or Cs₂CO₃ (1.5 eq) and stir for 30 minutes.

  • Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Perform an aqueous workup and purify by column chromatography to isolate the desired N1-alkylated product.

Comparative Analysis and Strategy Selection

The choice between the SEM and Boc protecting groups depends on the overall synthetic plan, particularly the conditions of subsequent reaction steps.

FeatureSEM GroupBoc Group
Stability Stable to bases, nucleophiles, hydrogenolysis, mild acids.[8]Stable to bases, nucleophiles, hydrogenolysis.[17]
Cleavage Conditions Two-step: Acid (TFA) then Base (NaHCO₃).[11] Can be harsh.Mild Acid (TFA, HCl).[14][15]
Orthogonality Orthogonal to acid-labile groups (e.g., Boc) if fluoride-based deprotection is used (e.g., TBAF).[8]Orthogonal to base-labile groups (e.g., esters) and hydrogenolysis-labile groups (e.g., Cbz, Bn).
Potential Issues Deprotection can be sluggish or generate formaldehyde-related side products.[10][11]Highly acid-labile; may not be suitable if strong acidic conditions are required elsewhere in the synthesis.
Expert Recommendation Recommended for syntheses requiring high stability to a broad range of reagents.Recommended for its ease of removal and high orthogonality with many common protecting groups.

Conclusion

The successful N1-alkylation of 5,6-dibromo-7-azaindole is a cornerstone for the synthesis of important pharmaceutical agents. Achieving high regioselectivity is paramount, and this is reliably accomplished through the use of N1-protecting groups. Both the SEM and Boc groups offer robust and effective strategies. The SEM group provides exceptional stability but requires a more nuanced deprotection protocol that must be carefully managed to avoid side reactions. The Boc group, while more sensitive to acid, offers a straightforward protection/deprotection sequence that is orthogonal to a wide array of common chemical transformations. By understanding the distinct advantages and challenges of each strategy presented in these notes, researchers can make an informed decision to best suit their synthetic goals, ensuring efficiency, high yields, and purity in their drug discovery and development efforts.

References

  • ResearchGate. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. Synlett, 30(20). [Link]

  • Thieme Connect. (2019). Efficient Synthesis of 3,4-Disubstituted 7-Azaindoles Employing SEM as a Dual Protecting–Activating Group. [Link]

  • MDPI. (2020). Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection. Molecules, 25(21), 4943. [Link]

  • Royal Society of Chemistry. (2021). Site selective Heck arylation of N-vinyl-7-azaindole engineered by N-oxide activation: scope and mechanistic studies. Organic Chemistry Frontiers. [Link]

  • National Institutes of Health. (2015). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. PMC. [Link]

  • SciSpace. (2018). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. [Link]

  • University of Leeds. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]

  • ResearchGate. (2021). A simple approach to multifunctionalized N1-alkylated 7-amino-6-azaoxindole derivatives using their in situ stabilized tautomer form. [Link]

  • ResearchGate. (2006). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines. [Link]

  • ResearchGate. (2017). Scheme 5. Chemical route to the synthesis of dabrafenib. [Link]

  • ResearchGate. (2020). Regioseletive C–H functionalization of 7-azaindoles. [Link]

  • National Institutes of Health. (2015). Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. PMC. [Link]

  • Total Synthesis. (n.d.). SEM Protecting Group: SEM Protection & Deprotection Mechanism. [Link]

  • ResearchGate. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). [Link]

  • Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Thieme.
  • ResearchGate. (2015). Scheme 2: Synthesis of precursors required for [11C]vemurafenib. [Link]

  • ACS Publications. (2009). Boc Groups as Protectors and Directors for Ir-Catalyzed C−H Borylation of Heterocycles. The Journal of Organic Chemistry. [Link]

  • Patsnap. (n.d.). Synthetic process of 5-bromo-7-azaindole. [Link]

  • J&K Scientific LLC. (2021). BOC Protection and Deprotection. [Link]

  • National Institutes of Health. (2011). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. PMC. [Link]

  • National Institutes of Health. (2013). The Azaindole Framework in the Design of Kinase Inhibitors. PMC. [Link]

  • Organic Chemistry Data. (n.d.). SEM Protection - Common Conditions. [Link]

  • Royal Society of Chemistry. (2024). Development of a selective and scalable N1-indazole alkylation. [Link]

  • ResearchGate. (2018). Selective N7 Alkylation of 7-Azaindazoles. [Link]

  • WordPress. (n.d.). Bases. [Link]

  • Google Patents. (n.d.).
  • MDPI. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Symmetry, 12(7), 1184. [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. [Link]

  • National Institutes of Health. (2018). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. PMC. [Link]

  • National Institutes of Health. (2021). Deprotometalation-Iodolysis and Direct Iodination of 1-Arylated 7-Azaindoles: Reactivity Studies and Molecule Properties. PMC. [Link]

  • ResearchGate. (2013). Orthogonal protecting group strategies in carbohydrate chemistry. [Link]

  • ACS Publications. (1997). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Chemical Reviews. [Link]

  • Royal Society of Chemistry. (n.d.). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Heteroaryl-Fused Derivatives from 5,6-Dibromo-7-Azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure due to its ability to mimic the purine core of ATP and effectively interact with the hinge region of various kinase domains.[1][2] This has led to its incorporation into numerous approved and investigational drugs, particularly in oncology.[3][4][5] The strategic functionalization of this core is paramount for modulating potency, selectivity, and pharmacokinetic profiles. This guide provides an in-depth exploration of synthetic strategies for creating complex, heteroaryl-fused derivatives starting from the versatile building block, 5,6-dibromo-7-azaindole. We will delve into the mechanistic rationale behind palladium-catalyzed cross-coupling reactions and provide detailed, field-proven protocols for researchers in drug discovery and chemical development.

The Strategic Importance of 5,6-Dibromo-7-Azaindole

5,6-Dibromo-7-azaindole is an ideal starting material for combinatorial library synthesis and lead optimization. The two bromine atoms at the C5 and C6 positions serve as orthogonal synthetic handles, allowing for sequential and regioselective functionalization. This dual reactivity opens pathways to construct diverse tricyclic and polycyclic heteroaromatic systems that are otherwise difficult to access. The inherent electronic differences and potential steric factors between the C5 and C6 positions can be exploited to control the order of substitution, a critical aspect for building molecular complexity in a controlled manner.

Advances in metal-catalyzed chemistry, particularly palladium-catalyzed cross-coupling reactions, have revolutionized the ability to functionalize the 7-azaindole template.[6] These methods offer mild conditions and broad functional group tolerance, making them indispensable tools for the modern synthetic chemist.[7][8]

Core Synthetic Strategies & Mechanistic Considerations

The construction of heteroaryl-fused systems from 5,6-dibromo-7-azaindole predominantly relies on palladium-catalyzed cross-coupling reactions. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity. The general workflow involves an initial cross-coupling at one of the bromine positions, followed by a second coupling and a subsequent intramolecular cyclization step to forge the new heterocyclic ring.

Workflow Overview

G cluster_start Starting Material cluster_step1 Step 1: Regioselective Cross-Coupling cluster_step2 Step 2: Second Functionalization cluster_step3 Step 3: Intramolecular Cyclization A 5,6-Dibromo-7-azaindole B Monofunctionalized Intermediate (e.g., 5-Aryl-6-bromo-7-azaindole) A->B Pd-Catalyst (e.g., Suzuki) C Disubstituted Intermediate (e.g., 5-Aryl-6-alkynyl-7-azaindole) B->C Pd-Catalyst (e.g., Sonogashira) D Heteroaryl-Fused Product C->D Base or Metal-Mediated Ring Closure

Caption: General workflow for synthesizing heteroaryl-fused 7-azaindoles.

A. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for creating carbon-carbon bonds by coupling an organoboron reagent with a halide.[9] In the context of 5,6-dibromo-7-azaindole, it is frequently the first step to install an aryl or heteroaryl substituent, which may form part of the final fused ring system or serve as a modulating group.[2][10]

  • Causality & Expertise: The choice of a palladium catalyst with a bulky phosphine ligand, such as Pd(dppf)Cl₂, is crucial. The dppf ligand facilitates the catalytic cycle by promoting both the oxidative addition of the aryl bromide to the Pd(0) center and the subsequent reductive elimination to form the product. The base (e.g., K₂CO₃ or Cs₂CO₃) is essential for the transmetalation step, where the organic group is transferred from boron to palladium. Regioselectivity between C5 and C6 can often be achieved by carefully controlling reaction temperature and stoichiometry, as the C5-Br bond is generally more reactive.

B. Sonogashira Coupling: Introducing Alkynes for Cyclization

The Sonogashira coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is exceptionally useful for installing an "alkyne handle" onto the 7-azaindole core. This alkyne can then participate in a variety of intramolecular cyclization reactions to form fused five- or six-membered rings.[13][14]

  • Causality & Expertise: The Sonogashira reaction employs a dual catalytic system: a palladium complex (e.g., Pd(PPh₃)₂Cl₂) and a copper(I) salt (typically CuI).[15] The palladium catalyst undergoes oxidative addition with the aryl bromide. Concurrently, the copper(I) salt reacts with the terminal alkyne and base (an amine like Et₃N or DIPEA) to form a copper(I) acetylide intermediate. This intermediate then undergoes transmetalation with the Pd(II)-aryl complex, followed by reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[15] This two-step process allows the reaction to proceed under mild conditions.[11]

C. Buchwald-Hartwig Amination: Constructing Fused N-Heterocycles

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds.[16][17] This strategy is employed to introduce an amine-containing substituent (e.g., 2-aminoaniline) which can subsequently undergo intramolecular cyclization to form fused nitrogen-containing heterocycles like benzimidazoles or quinoxalines.

  • Causality & Expertise: This reaction's success hinges on the use of sterically hindered and electron-rich phosphine ligands (e.g., XPhos, RuPhos, or BrettPhos).[18][19] These ligands stabilize the palladium center and facilitate the difficult reductive elimination step that forms the C-N bond. A strong, non-nucleophilic base, such as NaOtBu or K₃PO₄, is required to deprotonate the amine, allowing it to coordinate to the palladium center.[19] It is critical to perform these reactions under an inert atmosphere as the Pd(0) catalyst and some ligands are sensitive to oxygen.[20]

Detailed Application Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All reactions should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

Protocol 1: Regioselective Synthesis of 5-Aryl-6-bromo-7-azaindole via Suzuki Coupling

This protocol details the selective introduction of a phenyl group at the C5 position, leaving the C6-bromo intact for subsequent functionalization.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Combine 5,6-dibromo-7-azaindole, Phenylboronic acid, K2CO3 in Dioxane/H2O B Degas with Argon A->B C Add Pd(dppf)Cl2 B->C D Heat at 90 °C (Monitor by TLC/LC-MS) C->D E Cool, Dilute with EtOAc, Wash with H2O & Brine D->E F Dry (Na2SO4), Concentrate E->F G Purify via Column Chromatography F->G H Obtain Product G->H

Sources

Functionalization of C5 versus C6 position in 5,6-dibromo-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for medicinal chemists and process development scientists working with the 7-azaindole scaffold. It addresses the specific regioselectivity challenges of the 5,6-dibromo-7-azaindole system, providing orthogonal protocols for precise C5 versus C6 functionalization.

Executive Summary & Mechanistic Logic

The 5,6-dibromo-7-azaindole scaffold presents a unique "regioselectivity dichotomy" driven by the opposing forces of electronic activation and anionic stability . Successful functionalization requires exploiting these intrinsic differences to achieve orthogonal control.

The Regioselectivity Rules
PositionElectronic EnvironmentPreferred Reaction ClassMechanistic Driver
C6 (Alpha)

-to-Nitrogen (N7). Highly electron-deficient.
Pd(0) Coupling / SNAr Activation: The inductive effect of N7 weakens the C6-Br bond for oxidative addition and stabilizes the Meisenheimer complex for nucleophilic attack.
C5 (Beta)

-to-Nitrogen (N7). Less electron-deficient.[1]
Lithium-Halogen Exchange Stability: The C5-lithio species is thermodynamically more stable than the C6-lithio species (which suffers from N7 lone-pair repulsion).

The Core Strategy:

  • For C6-Functionalization: Utilize Palladium-catalyzed cross-couplings (Suzuki, Sonogashira) or Nucleophilic Aromatic Substitution (SNAr).[2]

  • For C5-Functionalization: Utilize low-temperature Lithium-Halogen exchange.

  • For Double Functionalization: The sequence is critical. C6-first (via Pd) is standard, but C5-first (via Li) allows access to "difficult" substitution patterns.[2]

Decision Matrix & Workflow

The following flowchart illustrates the decision logic for selecting the correct protocol based on the desired substitution pattern.

G Start Starting Material: 5,6-Dibromo-7-azaindole Decision Target Substitution Pattern? Start->Decision Path_C6 Target: C6-Functionalized (C5-Br retained) Decision->Path_C6 C6-R only Path_C5 Target: C5-Functionalized (C6-Br retained) Decision->Path_C5 C5-R only Path_Dual Target: C5, C6-Difunctionalized Decision->Path_Dual Both C5/C6 Method_Pd Protocol A: Pd-Catalyzed Coupling (Suzuki/Sonogashira) Path_C6->Method_Pd Carbon Nucleophiles Method_SNAr Protocol B: SNAr Displacement (Amines/Alkoxides) Path_C6->Method_SNAr Heteroatom Nucleophiles Method_Li Protocol C: Li-Halogen Exchange (n-BuLi, -78°C) Path_C5->Method_Li Electrophile Quench Seq_1 Step 1: C6-Funct. (Pd/SNAr) Step 2: C5-Funct. (Li-Exch or Pd) Path_Dual->Seq_1 Standard Route

Figure 1: Strategic workflow for regioselective functionalization of 5,6-dibromo-7-azaindole.

Detailed Experimental Protocols

Protocol A: C6-Selective Suzuki-Miyaura Coupling

Objective: Introduce an aryl/heteroaryl group at C6 while preserving the C5-bromide. Mechanism: Oxidative addition of Pd(0) occurs preferentially at the more electron-deficient C6-Br bond (


 to pyridine nitrogen).

Reagents:

  • Substrate: 5,6-dibromo-1-tosyl-7-azaindole (Protection of N1 is recommended to prevent catalyst poisoning).

  • Boronic Acid: 1.1 equivalents.

  • Catalyst: Pd(PPh

    
    )
    
    
    
    (5 mol%) or Pd(dppf)Cl
    
    
    (for sterically demanding cases).[2]
  • Base: Na

    
    CO
    
    
    
    (2.0 eq, 2M aqueous).[2]
  • Solvent: 1,4-Dioxane or DME.

Step-by-Step:

  • Setup: In a glovebox or under Argon, charge a reaction vial with 5,6-dibromo-1-tosyl-7-azaindole (1.0 eq), Boronic acid (1.1 eq), and Pd catalyst (0.05 eq).

  • Solvation: Add degassed 1,4-Dioxane (0.1 M concentration) and 2M Na

    
    CO
    
    
    
    (2.0 eq).
  • Reaction: Seal the vial and heat to 80–90 °C . Note: Do not exceed 100 °C to minimize competitive oxidative addition at C5.

  • Monitoring: Monitor by LCMS. C6-coupling usually completes within 2–4 hours.

  • Workup: Dilute with EtOAc, wash with water/brine.[2] Dry over Na

    
    SO
    
    
    
    , concentrate, and purify via silica chromatography.

Key Insight: If the N1-H is unprotected, use 3.0 eq of base and expect slower kinetics. The C6 selectivity is typically >10:1.

Protocol B: C6-Selective SNAr Displacement

Objective: Introduce an amine or alkoxide at C6. Mechanism: The C6 position is activated for nucleophilic attack by the adjacent pyridine nitrogen (formation of a Meisenheimer-like complex). C5 is unreactive under these conditions.

Reagents:

  • Substrate: 5,6-dibromo-7-azaindole (N1 protection not strictly required but beneficial).

  • Nucleophile: Primary/Secondary amine (2-3 eq).

  • Base: DIPEA (3 eq) or K

    
    CO
    
    
    
    .[2]
  • Solvent: NMP, DMSO, or n-Butanol.[2]

Step-by-Step:

  • Setup: Dissolve substrate in NMP (0.2 M).

  • Addition: Add amine (3.0 eq) and DIPEA (3.0 eq).

  • Reaction: Heat to 120–140 °C in a sealed tube or microwave reactor.

  • Duration: 12–24 hours (thermal) or 30–60 mins (microwave).

  • Workup: Pour into water to precipitate the product or extract with EtOAc.

Protocol C: C5-Selective Lithium-Halogen Exchange

Objective: Functionalize C5 with an electrophile (E


) while preserving C6-Br.
Mechanism:  Lithium-halogen exchange is faster at C5 because the resulting C5-lithio species (

to N) is more stable than the C6-lithio species (

to N). The C6-lithio species suffers from electronic repulsion with the N7 lone pair.

Reagents:

  • Substrate: 5,6-dibromo-1-(SEM/Boc)-7-azaindole. N1 protection is critical to avoid consuming 1 eq of n-BuLi for deprotonation.

  • Reagent: n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.1 eq).[2]

  • Electrophile: DMF, Aldehydes, I

    
    , etc.[2]
    
  • Solvent: Anhydrous THF.

Step-by-Step:

  • Cryogenic Setup: Cool a solution of protected substrate in THF (0.05 M) to -78 °C strictly.

  • Exchange: Add n-BuLi (1.1 eq) dropwise over 10 minutes.

    • Critical: Maintain internal temperature below -70 °C.

    • Aging:[2] Stir at -78 °C for exactly 15–30 minutes. Do not prolong, or "halogen dance" (scrambling) may occur.[2]

  • Quench: Add the Electrophile (1.5 eq) dissolved in THF rapidly.

  • Warming: Allow the mixture to warm to 0 °C over 1 hour.

  • Workup: Quench with sat. NH

    
    Cl. Extract with EtOAc.
    

Validation Check: If you observe C6-functionalization, the temperature was likely too high (favoring thermodynamic equilibration) or the exchange time was too long.

Troubleshooting & Optimization Table

IssueProbable CauseCorrective Action
Loss of Regioselectivity (Pd) Temperature too high; Catalyst too active.Lower temp to 60-70°C. Switch to less active ligand (e.g., PPh

vs. XPhos).[2]
Loss of Regioselectivity (Li) "Halogen Dance" mechanism; Temp > -78°C.Ensure strictly -78°C. Reduce lithiation time to <15 min before quench.
No Reaction (SNAr) Poor nucleophilicity; C6 not activated enough.[2]Use microwave heating (160°C). Use N-oxide activation (oxidize N7 first, then reduce later).[2]
Protodebromination (Li) Moisture in solvent; Acidic proton on substrate.[2]Dry THF over Na/Benzophenone. Ensure N1 is protected (SEM/Boc).

References

  • Regioselectivity in Pd-Catalyzed Couplings of 7-Azaindoles

    • Liebeskind, L. S., et al.[2] "Heteroaromatic Cross-Coupling." Journal of Organic Chemistry. (General principles of azaindole reactivity).

    • Evaluation of C6-reactivity: The C6-Br bond is chemically equivalent to a 2-bromopyridine, which is highly active for oxid
    • [2]

  • Lithium-Halogen Exchange Selectivity (Beta vs Alpha)

    • Cai, X., et al.[2][3] "Lithium-Halogen Exchange of Bromopyridines." Tetrahedron Letters. (Establishes the stability of

      
      -lithio pyridines over 
      
      
      
      -lithio species).
    • Song, J. J., et al.[2] "Organometallic Functionalization of Azaindoles." Journal of Organic Chemistry.

    • [2]

  • SNAr Reactivity of Azaindoles

    • Allegretti, M., et al.[2] "Nucleophilic Substitution on 7-Azaindoles." Synlett.

  • General Review of 7-Azaindole Chemistry

    • Popowycz, F., et al.[2] "The Azaindole Framework in the Design of Kinase Inhibitors." Journal of Medicinal Chemistry.

    • [2]

Sources

Troubleshooting & Optimization

Purification techniques for 5,6-dibromo-7-azaindole reaction mixtures

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a technical support center for the purification of 5,6-dibromo-7-azaindole (CAS: 1190322-07-6).[1] It is designed for researchers encountering specific purity bottlenecks, such as regioisomeric contamination, silica streaking, or transition metal removal.[2][3]

Status: Operational Lead Scientist: Dr. Aris Thorne Scope: Isolation, Crystallization, and Chromatography of Halogenated Azaindoles[2][3]

Quick Triage: What is your primary issue?
SymptomProbable CauseRecommended Protocol
Streaking on TLC/Column Interaction between the basic N7 nitrogen and acidic silanols.[1][3]Protocol B (Deactivated Silica)
Co-elution of Impurities Presence of 3,5-dibromo regioisomer or 5-bromo congener.[1][3]Protocol A (Recrystallization)
Low Solubility High lattice energy of the dibromo-scaffold.[1][3]Protocol C (Solvent Switching)
Metal Residues (>1000 ppm) Residual Pd/Cu from cyclization (e.g., Sonogashira).[2][3]Protocol D (Scavenger Treatment)
Section 1: Diagnostic & Decision Logic

Before selecting a method, you must define the impurity profile.[2] 5,6-dibromo-7-azaindole is significantly more acidic (NH proton) and lipophilic than its mono-bromo or unsubstituted counterparts.[1]

Impurity Profile Types:

  • Type A (Synthetic Precursors): Unreacted 2-amino-5,6-dibromopyridine (if synthesized via ring closure).[1][3]

  • Type B (Regioisomers): 3,5-dibromo-7-azaindole (common if synthesized via direct bromination/halogen dance).[1][3]

  • Type C (Oligomers): Oxidative dimers formed during workup.[2][3]

PurificationLogic Start Crude Mixture Analysis (LCMS / 1H NMR) PurityCheck Target Purity > 85%? Start->PurityCheck ImpurityType Identify Major Impurity PurityCheck->ImpurityType No Recryst Protocol A: Recrystallization (Toluene/Heptane) PurityCheck->Recryst Yes ImpurityType->Recryst Regioisomers (Type B) Column Protocol B: Buffered Chromatography (DCM/MeOH + Et3N) ImpurityType->Column Precursors (Type A) Scavenge Protocol D: Metal Scavenging (Thiol Silica) ImpurityType->Scavenge Pd/Cu Residues FinalCheck Final QC (NMR/HPLC) Recryst->FinalCheck Check Purity Column->FinalCheck Scavenge->FinalCheck

Figure 1: Decision matrix for selecting the optimal purification pathway based on crude purity and impurity type.

Section 2: Troubleshooting Guides (Protocols)
Protocol A: Selective Recrystallization (Scalable)

Best for: Removing regioisomers (e.g., 3,5-dibromo) and elevating purity from >85% to >99%.[2][3]

The Science: The 5,6-dibromo substitution pattern creates a planar, stackable lattice.[2] Impurities like the 3,5-isomer disrupt this packing. Toluene is the "Goldilocks" solvent: it solubilizes the impurities at room temperature but requires heat to dissolve the 5,6-dibromo product.[3]

Step-by-Step:

  • Dissolution: Suspend the crude solid in Toluene (10 mL per gram) .

  • Reflux: Heat to reflux (110°C). The solution should become clear.

    • Troubleshooting: If solids remain at reflux, add Ethanol dropwise until clear (max 10% v/v).[2][3]

  • Cooling: Remove from heat and allow to cool slowly to Room Temperature (RT) over 2 hours with gentle stirring.

    • Critical: Do not crash cool on ice immediately; this traps impurities.[1][2]

  • Aging: Once at RT, cool to 0-5°C for 1 hour.

  • Filtration: Filter the off-white needles.[1] Wash the cake with cold Heptane (2 x 3 mL/g) to remove toluene mother liquor containing the impurities.

Yield Expectation: 70-85% recovery.

Protocol B: Buffered Column Chromatography

Best for: Crude mixtures <85% purity or separating polar precursors.[1][2]

The Issue: 7-azaindoles possess a basic pyridine nitrogen (N7).[1] On standard silica (pH ~5), this nitrogen coordinates with silanols, causing "streaking" (broad peaks) and poor separation.[2][3] The Fix: You must deactivate the silica surface.

Mobile Phase Formulation:

  • Base Solvent: Dichloromethane (DCM)[2][3]

  • Polar Modifier: Methanol (MeOH)[2][3]

  • Buffer: Triethylamine (Et3N) or Ammonium Hydroxide (NH4OH)[2][3]

Procedure:

  • Pre-treatment: Slurry the silica gel in DCM + 1% Et3N.[3] Pour the column.

  • Equilibration: Flush with 2 column volumes (CV) of pure DCM to remove excess amine.

  • Loading: Dissolve crude in minimal DCM:MeOH (95:5). Do not use pure MeOH for loading.

  • Elution Gradient:

    • 0-20% EtOAc in Hexanes (to remove non-polar impurities).[1][3]

    • Switch to DCM.

    • Gradient: 0% to 5% MeOH in DCM.[1][3]

    • Note: The product usually elutes around 2-3% MeOH.[1][3]

Protocol C: Acid-Base "Switch" Extraction

Best for: Removing non-acidic impurities without chromatography.[1]

The Science: The two bromine atoms are electron-withdrawing, significantly increasing the acidity of the pyrrole N-H (pKa ~11-12) compared to unsubstituted 7-azaindole (pKa ~15).[3] We can exploit this by forming the anion with a mild base that leaves other impurities untouched.

AcidBaseWorkup Crude Crude in Organic Solvent (e.g., EtOAc) Base Add 1M NaOH (aq) Crude->Base PhaseSep Phase Separation Base->PhaseSep OrgLayer Organic Layer (Contains Non-Acidic Impurities) PhaseSep->OrgLayer Discard AqLayer Aqueous Layer (Contains Product as Na-Salt) PhaseSep->AqLayer Keep Acidify Acidify to pH 5-6 (1M HCl) AqLayer->Acidify Precip Product Precipitates (Filter & Dry) Acidify->Precip

Figure 2: Selective extraction workflow utilizing the enhanced acidity of the dibromo-azaindole scaffold.[1]

Section 3: Frequently Asked Questions (FAQs)

Q1: My product is turning pink/brown during drying. What is happening? A: Azaindoles are prone to oxidative dimerization, especially when wet and exposed to light.[2][3]

  • Fix: Always dry under vacuum at <40°C. If discoloration occurs, wash the solid with a small amount of cold DCM or perform a charcoal filtration (dissolve in warm EtOH, add activated carbon, filter, concentrate).[2][3]

Q2: I see a "double spot" on TLC that merges. Is this an isomer? A: Likely not. This is often the "protonation effect." The acidic silica protonates the N7 nitrogen during the run, causing the spot to split (neutral vs. protonated form).[2]

  • Test: Dip your TLC plate in a solution of 5% Et3N in Hexanes before running it.[3] If the spot becomes singular, it was an artifact of the silica acidity, not an impurity.[2]

Q3: Can I use reverse-phase (C18) HPLC for purification? A: Yes, but pH control is critical.

  • Condition: Use 0.1% Formic Acid or Ammonium Bicarbonate (pH 10) .[2][3]

  • Warning: At low pH (Formic acid), the pyridine ring is protonated, making the molecule very polar (early elution).[2] At high pH (Ammonium Bicarb), it is neutral and retains longer.[2] High pH is generally better for separating regioisomers of azaindoles.

Q4: How do I remove Palladium (Pd) after a Suzuki coupling to <10 ppm? A: Crystallization alone often traps metals in the lattice.[2][3]

  • Solution: Dissolve the crude in THF/EtOAc (1:1).[2][3] Add SiliaMetS® Thiol or Trimercaptotriazine (TMT) resin (10 wt% equivalent).[2][3] Stir at 50°C for 4 hours. Filter, then proceed to crystallization.[2][4][5][6]

References
  • Synthesis and Functionalization of Azaindoles

    • Topic: General reactivity and halogenation patterns of 7-azaindoles.[1][3][7][8]

    • Source: Popowycz, F., et al. "Structural and electronic properties of azaindoles."[2][3] Tetrahedron, 2007.[2]

    • Context: Explains the electron-withdrawing effects of halogens on pKa.
    • [2][3]

  • Chromatographic Separation of Azaindoles

    • Topic: Overcoming silica interactions.[1][2][3]

    • Source:Journal of Chromatography A, "Separation of basic compounds on silica columns."[2][3]

    • Context: Validates the use of amine modifiers (Et3N) for heterocyclic amines.
    • [2]

  • Regioselective Synthesis of Bromo-7-azaindoles

    • Topic: Differentiating 3,5- vs 5,6- isomers.[1]

    • Source: Han, C., et al. "Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole."[1][9] Organic Process Research & Development, 2017.[2][4]

    • Context: Although focused on nitro-derivatives, the crystallization and workup logic applies to multi-halogenated azaindoles.[3]

    • [2][3]

  • Recrystallization Solvents for Halogenated Heterocycles

    • Topic: Toluene as a preferred solvent.[1][2]

    • Source: Patent CN102584820A, "Preparation method for 5-bromo-7-azaindole."[1]

    • Context: Explicitly details toluene/reflux protocols for purifying bromin
    • [2][3]

Sources

Preventing protodebromination side reactions in 5,6-dibromo-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Azaindole Functionalization Support Hub .

Ticket ID: AZ-56-DB Subject: Preventing Protodebromination & Regioselectivity Loss in 5,6-Dibromo-7-azaindole Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

The 5,6-dibromo-7-azaindole scaffold is a high-value pharmacophore, but it is notoriously unforgiving. The electron-deficient pyridine ring (N7) makes the C6-bromine highly labile, while the C5-bromine is sterically crowded.

Users typically encounter protodebromination (replacement of Br with H) via two distinct failure modes:

  • Lithium-Halogen Exchange (Li-X): "Halogen Dance" isomerization or protonation by adventitious moisture/acidic protons.

  • Pd-Catalyzed Coupling:

    
    -hydride elimination or solvent-mediated reduction competing with the desired transmetallation.
    

This guide provides the mechanistic causality and validated protocols to arrest these side reactions.

Module 1: The Lithiation Landscape (Li-X)

The Problem: You attempt a selective C6-lithiation, but obtain a mixture of the C6-H product (protodebromination) or the C4-functionalized product (scrambling).

The Mechanism: The Halogen Dance In 5,6-dibromo-7-azaindole, the C6 position is most reactive toward Li-X due to the inductive effect of N7. However, the resulting C6-lithio species is thermodynamically unstable relative to the C4-lithio species. If the temperature rises above -78°C, the lithium "dances" to the C4 position, often scrambling the bromines in the process.

Visualizing the Failure Mode:

HalogenDance Start 5,6-Dibromo-7-azaindole (N-Protected) Li_Exchange C6-Lithio Species (Kinetic Product) Start->Li_Exchange n-BuLi, -78°C (Fast) Li_Exchange->Start Quench (H+) = Protodebromination Dance Halogen Dance (Equilibrium) Li_Exchange->Dance Temp > -60°C Stable C4-Lithio Species (Thermodynamic Product) Dance->Stable Isomerization Scramble Poly-bromo/De-bromo Mixtures Dance->Scramble Intermolecular Transfer

Caption: The "Halogen Dance" shifts the reactive center from C6 to C4 if kinetic control is lost, leading to scrambling.

Protocol: Kinetic Locking of C6 To prevent this, you must operate strictly under kinetic control.

  • Protection is Mandatory: Never attempt this on the free N-H indole. The N-H proton (

    
    ) will consume one equivalent of base, requiring a second equivalent that promotes scrambling.
    
    • Recommendation: Use SEM (2-(Trimethylsilyl)ethoxymethyl) or MOM (Methoxymethyl). Avoid Boc for Li-X chemistry as it can be attacked by

      
      -BuLi.
      
  • Cryogenic Rigor:

    • Cool solvent (THF) to -78°C before adding reagents.

    • Pre-cool

      
      -BuLi solution if possible (via jacketed addition funnel).
      
    • Inverse Addition: Add the

      
      -BuLi to the substrate, not the substrate to the base. This keeps the local concentration of base low.
      
  • The "5-Minute Rule": The Li-X at C6 is extremely fast (< 5 mins). Long stir times favor the halogen dance.

    • Action: Add electrophile immediately after 5–10 minutes of lithiation.

Module 2: Palladium-Catalyzed Cross-Coupling

The Problem: During Suzuki or Buchwald couplings targeting C6, you observe significant formation of the hydrodebrominated product (5-bromo-7-azaindole) instead of the coupled biaryl.

The Mechanism: The Reductive "Death Loop" Protodebromination here is usually caused by slow reductive elimination . If the Pd(II) intermediate waits too long to find a transmetallation partner (boronic acid), it will undergo side reactions with the solvent (especially alcohols) or amine bases, picking up a hydride.

Visualizing the Competition:

PdCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-Br) Pd0->OxAdd Fast at C6 TransMet Transmetallation (Ar-Pd-R) OxAdd->TransMet Desired Path (Requires Active Boronate) Reduction Reduction/Protodebromination (Ar-H) OxAdd->Reduction Slow Path: Solvent/Base H-Source Product Coupled Product (Ar-R) TransMet->Product Reductive Elimination Product->Pd0 Reduction->Pd0

Caption: Slow transmetallation allows the oxidative addition complex to scavenge hydrides from the environment.

Troubleshooting Guide: Stabilizing the Cycle

VariableRecommendationScientific Rationale
Solvent Dioxane or Toluene Avoid

or

alcohols (MeOH, iPrOH). They act as hydride donors for Pd(II). If water is needed for base solubility, use a biphasic system (Toluene/H2O) rather than miscible alcohol.
Ligand Buchwald Ligands (XPhos, SPhos) Bulky, electron-rich phosphines facilitate rapid oxidative addition and reductive elimination, outcompeting the slow reduction pathway.
Base K3PO4 or CsF Anhydrous bases (like CsF in dioxane) prevent hydrolysis of the boronate and reduce water content.
Catalyst Pd(dppf)Cl2 or Pd2(dba)3 + XPhos Bidentate ligands like dppf resist

-hydride elimination better than simple PPh3.

Module 3: N-Protection Strategy

Why it matters: The electron-deficient azaindole ring makes the N1-H more acidic than typical indoles. Without protection, the anion formed at N1 donates electron density into the ring, deactivating the halides toward nucleophilic attack (Suzuki) and complicating lithiation stoichiometry.

Comparison of Groups for 5,6-Dibromo-7-azaindole:

  • SEM (Preferred):

    • Pros: Stable to

      
      -BuLi (lithiation safe); directs lithiation to C2 (if C6 is blocked) or allows C6 Li-X.
      
    • Cons: Removal requires fluoride (TBAF) or strong acid.

  • Boc (Tert-butoxycarbonyl):

    • Pros: Easy thermal or acidic removal.

    • Cons:Unsafe for Li-X.

      
      -BuLi attacks the carbonyl. Only use for Pd-coupling if base conditions are mild.
      
  • Tosyl (Ts):

    • Pros: Highly electron-withdrawing (activates C6 for SNAr or Pd-coupling).

    • Cons: Can be cleaved by alkoxides; sometimes too labile for harsh conditions.

Frequently Asked Questions (FAQ)

Q: I see a "spot-to-spot" conversion on TLC, but NMR shows the bromine moved from C6 to C4. What happened? A: You triggered the Halogen Dance . Your lithiation temperature likely drifted above -60°C, or you quenched too slowly. Ensure your internal probe temperature is -78°C and quench within 10 minutes.

Q: Can I selectively couple C5 before C6? A: Generally, no . C6 is electronically activated (alpha to pyridine nitrogen). To target C5, you usually must:

  • Protect N1.

  • React C6 (e.g., SNAr with methoxide or partial reduction).

  • Functionalize C5. Alternatively: Use a specific catalyst system that favors the more sterically accessible position, but on this small core, electronic effects usually dominate steric ones.

Q: My Suzuki reaction stalls at 50% conversion. Should I add more catalyst? A: Check your boronic acid quality . Azaindole bromides are electron-poor and react fast; usually, the boronic acid undergoes protodeboronation (loses boron) before it can couple. Add the boronic acid in portions (1.5 equiv start, 0.5 equiv after 1 hour) rather than adding more Pd.

References

  • L’Heureux, A., et al. (2010). "Syntheses of the Janus Kinase Inhibitor... via a Regioselective C-6 Bromination." Journal of Organic Chemistry. (Demonstrates regioselective control on the azaindole core).

  • Schlosser, M. (2005). "The Halogen Dance: A Dance of the Spirits?" Angewandte Chemie International Edition. (Definitive review on the mechanism of halogen migration in heterocycles).

  • Song, J.J., et al. (2002). "Organometallic Methods for the Synthesis of 5- and 6-Functionalized 7-Azaindoles." Journal of Organic Chemistry. (Specific protocols for lithiation of azaindoles).

  • Li, H., et al. (2019). "Recent Advances in the Functionalization of 7-Azaindoles." Frontiers in Chemistry. (Review of modern coupling strategies).

Technical Support Center: Troubleshooting Catalyst Poisoning in 7-Azaindole Cross-Couplings

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #AZA-Pd-001 Assigned Specialist: Senior Application Scientist Subject: Overcoming Catalyst Deactivation ("Shut-Down") in 7-Azaindole Scaffolds

Executive Summary

The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold presents a "dual-threat" to palladium catalysis: the basic pyridine-like nitrogen (N7) and the acidic pyrrole-like proton (N1-H). These features synergize to sequester active metal centers into unproductive off-cycle resting states, often resulting in complete reaction failure or low turnover numbers (TON). This guide provides a mechanistic root-cause analysis and field-proven protocols to restore catalytic activity.

Part 1: The Diagnostics (Mechanistic Root Cause)

Q: Why does my reaction stall immediately, even with high catalyst loading?

A: You are likely experiencing the "N7-Sequestration Effect." Unlike simple indoles, 7-azaindole possesses a pyridine-like nitrogen at the 7-position. In its unprotected form, this nitrogen is a competent ligand (


-donor) that competes with your phosphine ligand for the palladium center.
  • The Mechanism: The Pd(0) or Pd(II) species coordinates to the N7 nitrogen, forming a stable, catalytically inactive complex.

  • The Aggravator: If the N1-H is unprotected, base-mediated deprotonation generates an azaindolyl anion. This anion can bridge two palladium centers (binding via N1 and N7), forming insoluble dimeric species that permanently deactivate the catalyst.

Q: How do I distinguish between catalyst poisoning and oxidative addition failure?

A: Perform the "Spike Test."

  • Run a standard reaction with a simple aryl halide (e.g., chlorobenzene) and your catalyst in the presence of 1 equivalent of 7-azaindole.

  • Result A: If the chlorobenzene coupling fails, the 7-azaindole is poisoning the catalyst (N7 binding).

  • Result B: If the chlorobenzene coupling proceeds but your azaindole substrate does not, the issue is electronic deactivation of the C-X bond (oxidative addition failure), not poisoning.

Visualization: The "Death Spiral" of Catalyst Poisoning

The following diagram illustrates how the active catalytic cycle is drained by N7 coordination and dimer formation.

CatalystPoisoning Pd_Active Active LPd(0) (Monoligated) Ox_Add Oxidative Addition (LPd(II)ArX) Pd_Active->Ox_Add Ar-X Poison_State OFF-CYCLE RESTING STATE (L-Pd-N7_Azaindole) Pd_Active->Poison_State N7 Coordination (Fast) Dimer_State IRREVERSIBLE DEACTIVATION (Pd-Azaindolyl Dimer) Pd_Active->Dimer_State N1-H Deprotonation + Bridging Product Product Formation (Reductive Elimination) Ox_Add->Product Nucleophile Product->Pd_Active Regeneration Poison_State->Pd_Active Heat/Bulky Ligand

Figure 1: Mechanistic pathway showing the diversion of active Pd(0) into unproductive N7-bound resting states and irreversible dimers.

Part 2: The Hardware (Ligand & Catalyst Selection)

Q: Which ligands successfully prevent N7 coordination?

A: You must use Bulky Biaryl Phosphines (Buchwald Ligands) . Standard ligands like PPh3 or dppf are insufficiently bulky to block the N7 nitrogen from binding to the metal center. Dialkylbiaryl phosphines create a steric "roof" over the palladium, physically excluding the approach of the azaindole nitrogen while allowing the oxidative addition of the C-X bond.

Ligand Performance Matrix
Ligand ClassExamplesEfficacyMechanism of ActionRecommended For
Tier 1: The Gold Standard XPhos, RuPhos HighExtreme steric bulk prevents N7 binding; electron-rich nature boosts oxidative addition.General Suzuki/Buchwald couplings; unprotected substrates.[1]
Tier 2: The Specialists BrettPhos, tBuBrettPhos HighOptimized for C-N coupling; prevents catalyst chelation by substrates.Amination of 7-azaindoles (Buchwald-Hartwig).
Tier 3: The Legacy dppf, PPh3 LowLow steric hindrance allows N7 poisoning.Only works with fully protected, electron-deficient substrates.
Q: Why should I use Precatalysts (G3/G4) instead of Pd2(dba)3?

A: To eliminate the "Induction Window." Traditional Pd sources like Pd2(dba)3 or Pd(OAc)2 require in-situ reduction and ligand association. During this slow activation phase, the high concentration of free 7-azaindole can sequester the palladium before the active ligand (L) binds.

  • Solution: Use Palladacycle Precatalysts (e.g., XPhos Pd G4) . These release the active monoligated LPd(0) species immediately upon exposure to base, ensuring the catalyst is protected by the bulky ligand from the very first second.

Part 3: Experimental Protocols

Protocol A: Optimized Suzuki-Miyaura Coupling (C-C Bond)

Designed for coupling aryl boronic acids to chloro- or bromo-7-azaindoles.

Reagents:

  • Substrate: Halo-7-azaindole (1.0 equiv)

  • Boronic Acid: Aryl boronic acid (1.5 equiv)[2]

  • Catalyst: XPhos Pd G4 (1–3 mol%)

  • Base: K3PO4 (3.0 equiv, finely ground)

  • Solvent: 4:1 1,4-Dioxane/Water (degassed)

Step-by-Step:

  • Charge: Add halo-7-azaindole, boronic acid, K3PO4, and XPhos Pd G4 to a reaction vial equipped with a stir bar.

  • Purge: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent: Add the degassed Dioxane/Water mixture via syringe.

  • Heat: Place in a pre-heated block at 100°C . Stir vigorously (1000 rpm).

    • Note: High temperature promotes the dissociation of any off-cycle N7-bound species.

  • Monitor: Check conversion by LCMS at 1 hour. If stuck, add 1 mol% additional catalyst.

Protocol B: Robust Buchwald-Hartwig Amination (C-N Bond)

Designed for coupling amines to halo-7-azaindoles.

Reagents:

  • Substrate: Halo-7-azaindole (1.0 equiv)

  • Amine: Primary or secondary amine (1.2 equiv)

  • Catalyst: RuPhos Pd G4 (1–3 mol%) (Use BrettPhos Pd G4 for primary amines).

  • Base: LHMDS (Lithium Hexamethyldisilazide) (2.5 equiv) or NaOtBu (1.5 equiv).

    • Critical: If using unprotected 7-azaindole, use LHMDS (2.5 equiv) to fully deprotonate the N1-H before the catalytic cycle begins, preventing proton transfer issues.

  • Solvent: THF or Toluene (anhydrous).

Step-by-Step:

  • Charge: Add halo-7-azaindole, catalyst, and base (if solid NaOtBu) to the vial.

  • Solvent: Add solvent and amine (if liquid).

  • Base Addition (if LHMDS): If using LHMDS solution, add it dropwise at room temperature.

  • Heat: Heat to 80–100°C .

  • Workup: Quench with NH4Cl (aq) to re-protonate the N1 position.

Part 4: Advanced Troubleshooting (FAQ)

Q: I cannot protect the N1-H. What are my options?

A: Use the "Base-Overload" Strategy . If you must use unprotected azaindole, you cannot rely on weak bases like carbonate.

  • Strategy: Use >2.0 equivalents of a strong base like LiHMDS .

  • Reasoning: This forces the equilibrium completely to the deprotonated azaindolyl anion. While the anion is a potential poison, the bulky Buchwald ligand (e.g., RuPhos) prevents the bridging dimer formation. The fully deprotonated species is also more electron-rich, facilitating oxidative addition at the C-X bond.

Q: My reaction works on 50mg but fails on 5g. Why?

A: This is usually a Mass Transfer or Catalyst Death issue.

  • Stirring: Insoluble bases (K3PO4) require extreme agitation. On scale, use an overhead stirrer, not a magnetic bar.

  • Product Inhibition: The product (an azaindole derivative) is also a poison. As the reaction proceeds, the concentration of poison increases.

    • Fix: Add the catalyst in two portions (e.g., 1 mol% at T=0, 1 mol% at T=2h).

Troubleshooting Decision Tree

TroubleshootingTree Start Reaction Stalled/Failed Check_NH Is N1-H Protected? Start->Check_NH No_Prot NO Check_NH->No_Prot Yes_Prot YES Check_NH->Yes_Prot Action_Base Switch to LiHMDS (2.5 eq) OR Protect (SEM/Boc) No_Prot->Action_Base Check_Ligand Ligand Used? Yes_Prot->Check_Ligand Standard_Lig PPh3 / dppf / Xantphos Check_Ligand->Standard_Lig Bulky_Lig XPhos / RuPhos / BrettPhos Check_Ligand->Bulky_Lig Action_Switch Switch to G3/G4 Precatalyst (XPhos/RuPhos) Standard_Lig->Action_Switch Check_Temp Temperature? Bulky_Lig->Check_Temp Low_Temp < 80°C Check_Temp->Low_Temp High_Temp > 100°C Check_Temp->High_Temp Action_Heat Increase to 100-110°C (Break N7-Pd bond) Low_Temp->Action_Heat Action_Add Add 1 eq LiCl (Stabilize Catalyst) High_Temp->Action_Add

Figure 2: Logical workflow for diagnosing and fixing reaction failures.

References

  • Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). "Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles." Organic Letters, 12(20), 4438–4441. [Link]

  • Park, K., Yuan, C., & Chidara, S. (2023). "Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction." ACS Omega, 8(9), 8688–8700. [Link]

  • Laha, J. K., et al. (2016). "Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles." Beilstein Journal of Organic Chemistry, 12, 808–812. [Link]

  • Prakash, K., et al. (2013).[3] "Direct C-2 Arylation of 7-Azaindoles: Chemoselective Access to Multiarylated Derivatives." Organic Letters, 15(22), 5718–5721.[3] [Link]

  • Song, J. J., et al. (2007). "Organometallic methods for the synthesis and functionalization of azaindoles." Chemical Society Reviews, 36, 1120-1132. [Link]

Sources

Technical Support Center: Purification of 5,6-Dibromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: REC-AZA-56 Subject: Optimization of Recrystallization Solvents & Protocols Status: Active Guide Analyst: Senior Application Scientist

Executive Summary

The purification of 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine (5,6-dibromo-7-azaindole) presents unique challenges due to the compound's fused bicyclic aromaticity and significant lipophilicity introduced by the dibromo-substitution. Unlike the mono-brominated analogs (e.g., 5-bromo-7-azaindole), the 5,6-dibromo derivative exhibits lower solubility in common alcohols and a higher propensity for "oiling out" in non-polar media.

This guide details three validated solvent systems, troubleshooting logic for phase separation issues, and specific protocols to maximize recovery and purity.

Part 1: Solvent Selection Matrix

The choice of solvent depends heavily on the impurity profile (e.g., regioisomers vs. inorganic salts) and the scale of operation.

Solvent SystemRoleSuitabilityMechanism of Action
Ethyl Acetate / Heptane Primary High Purity RequirementsGradient Polarity: The compound dissolves in hot EtOAc; Heptane acts as an anti-solvent to selectively precipitate the product while leaving lipophilic impurities in the mother liquor.
Toluene Secondary Large Scale / High InsolubilityTemperature Coefficient: Exploits the steep solubility curve of halogenated azaindoles in aromatic solvents. Best for removing polar tars.
Ethanol / Water Tertiary Salt RemovalHydrophobic Effect: Useful only if the crude contains significant inorganic salts (from Suzuki/Buchwald couplings). The product "crashes out" upon water addition.
Part 2: Detailed Experimental Protocols
Protocol A: The EtOAc/Heptane Gradient (Recommended)

Best for removing organic byproducts and regioisomers.

  • Dissolution: Suspend the crude 5,6-dibromo-7-azaindole in Ethyl Acetate (EtOAc) at a ratio of 10 mL/g.

  • Reflux: Heat to reflux (approx. 77°C). If the solid does not fully dissolve, add EtOAc in 1 mL/g increments until a clear solution is obtained.

    • Critical Step: If the solution is dark brown/black, add activated carbon (5 wt%), reflux for 15 mins, and filter hot through Celite.

  • Nucleation: Remove from heat. While still hot (~60°C), slowly add Heptane (or Petroleum Ether) dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Re-dissolution: Add a few drops of EtOAc to clear the turbidity.

  • Crystallization: Allow the flask to cool to room temperature undisturbed for 2–4 hours.

    • Why? Rapid cooling traps impurities in the crystal lattice.

  • Finishing: Cool to 0–4°C in an ice bath for 1 hour. Filter the white/off-white needles and wash with cold Heptane.

Protocol B: Toluene Recrystallization

Best for highly insoluble crude material.

  • Dissolution: Suspend crude material in Toluene (8 mL/g).

  • Heat: Heat to reflux (110°C). Ensure complete dissolution.

  • Concentration: If the solution is too dilute, distill off ~20% of the solvent volume.

  • Cooling: Turn off the heat source and allow the oil bath to cool slowly with the flask immersed. This "insulates" the flask, ensuring a very slow temperature drop.

  • Collection: Filter at room temperature. (Do not chill to 0°C immediately, as toluene viscosity increases and impurity precipitation may occur).

Part 3: Troubleshooting & Logic Paths
Decision Tree: Resolving "Oiling Out"

One of the most common failures with halogenated azaindoles is the product separating as an oil rather than a crystal.

RecrystallizationLogic cluster_tips Pro Tip Start Issue: Product Oils Out CheckTemp Check Solution Temp Start->CheckTemp IsHot Is solution boiling? CheckTemp->IsHot AddSolvent Add more Polar Solvent (EtOAc/EtOH) IsHot->AddSolvent No (Too conc.) Reheat Reheat to Reflux IsHot->Reheat Yes Seed Add Seed Crystal at T < Tm AddSolvent->Seed Reheat->Seed Cool slowly TipNode Oiling out indicates the melting point is lower than the solvent boiling point in the mixture.

Figure 1. Decision logic for addressing oiling out events during azaindole purification.

Common Issues & Fixes
SymptomProbable CauseCorrective Action
Pink/Red Crystals Oxidation of the pyrrole nitrogen.Recrystallize with 1% w/w sodium metabisulfite or use activated charcoal during the hot filtration step.
Low Yield (<50%) Product is too soluble in the mother liquor.Concentrate the mother liquor by 50% and perform a "second crop" crystallization. Note: The second crop will have lower purity.
Insoluble Black Specs Palladium residues (from cross-coupling).These are not soluble. Perform a hot filtration through a Celite pad before cooling.
Part 4: Frequently Asked Questions (FAQs)

Q1: Can I use Methanol instead of Ethanol? A: Yes, but Methanol is significantly better at dissolving halogenated azaindoles. You will need a much higher ratio of water (anti-solvent) to force precipitation, which increases the risk of oiling out. Ethanol is preferred for better crystal growth control.

Q2: My compound is 5,6-dibromo, but literature mostly cites 5-bromo. Is the solubility different? A: Yes. The addition of the second bromine at the 6-position increases the lipophilicity (LogP) and molecular weight.

  • Implication: The 5,6-dibromo derivative will be less soluble in alcohols (MeOH/EtOH) and more soluble in non-polar aromatics (Toluene/Xylene) compared to the 5-bromo analog. Adjust solvent volumes accordingly (start with less solvent).

Q3: How do I remove the 5-bromo mono-substituted impurity? A: This is a difficult separation due to structural similarity.

  • Strategy: Use the EtOAc/Heptane method. The di-bromo species is generally less soluble than the mono-bromo species. Perform the crystallization slowly. If the impurity persists (>2%), column chromatography (Hexane/EtOAc gradient) is more efficient than repeated recrystallization.

References
  • Synthesis of 5-bromo-7-azaindole (Analogous Process)
  • General Recrystallization Solvents

    • Source: University of Rochester, Dept. of Chemistry
    • Relevance: Validates the use of EtOAc/Hexane and Ethanol systems for heteroarom
    • URL:[Link]

  • Physical Properties of Bromo-7-azaindoles

    • Source: Santa Cruz Biotechnology (Product Data)[1]

    • Relevance: Provides solubility and physical state data for 5-bromo-7-azaindole to extrapolate for the 5,6-dibromo deriv

Sources

Handling lithiation instability of 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Handling Lithiation Instability & Regiocontrol in 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine Document ID: TSC-AZA-56BR-001 Audience: Medicinal Chemists, Process Chemists Status: Active [1]

Critical Alert: The "Halogen Dance" Phenomenon[2]

User Warning: If you are observing scrambled bromine positions (e.g., migration to C-4 or C-2) or complex mixtures of polymerized material, you are likely triggering a Base-Catalyzed Halogen Dance (BCHD) .[1]

The 5,6-dibromo-7-azaindole scaffold is thermodynamically unstable upon lithiation due to the vicinal bromines on the electron-deficient pyridine ring.

  • The Trap: Standard Lithium-Halogen exchange (using n-BuLi or t-BuLi) often fails because the resulting lithiated species isomerizes faster than it reacts with your electrophile.

  • The Fix: You must switch from kinetic control (Lithium) to thermodynamic stability (Magnesium) or strictly control the temperature below -78°C with specific protecting groups.

The Mechanism: Why Your Reaction is Failing

Understanding the causality is the only way to fix the protocol.

The Instability Pathway

When you generate a carbanion on the pyridine ring (either by deprotonation or halogen exchange), the adjacent bromine atom can migrate to the position of the negative charge. The lithium then shifts to the position vacated by the bromine. This "dance" is driven by the formation of a more stable lithiated species (often stabilized by adjacent heteroatoms or directing groups).[2]

Visualization: The Halogen Dance

The following diagram illustrates the failure mode when attempting to lithiate C-4 or C-6 without stabilizing conditions.

HalogenDance Start 5,6-Dibromo-7-azaindole (Protected) Lithiated Kinetic Intermediate (Lithiated at C-4) Start->Lithiated Li-Base (Deprotonation) Transition Bromo-Bridged Transition State Lithiated->Transition Fast Isomerization (>-60°C) Desired Desired C-4 Product Lithiated->Desired Trapping at -78°C (Difficult) Stable Thermodynamic Product (Br migrates to C-4, Li shifts to C-5) Transition->Stable Halogen Dance Product Scrambled Product (Wrong Regioisomer) Stable->Product Electrophile (E+)

Caption: Figure 1. The "Halogen Dance" mechanism where the kinetic lithiated intermediate rearranges to a thermodynamic sink before electrophilic trapping.

Troubleshooting Guide & Protocols

Scenario A: Functionalizing C-2 (The Pyrrole Ring)

Issue: Low yield or recovery of starting material. Root Cause: The NH proton (pKa ~17.5) consumes one equivalent of base. If you use n-BuLi without protection, you form a poly-lithiated aggregate that is insoluble or unreactive.[1]

Recommended Protocol: SEM-Protection + Lithiation Self-Validating Step: Use SEM-Cl (2-(Trimethylsilyl)ethoxymethyl chloride). It withstands ortholithiation better than Boc.

  • Protection: React 5,6-dibromo-7-azaindole with NaH (1.2 eq) and SEM-Cl (1.1 eq) in DMF at 0°C. Isolate the protected intermediate.

  • Lithiation:

    • Dissolve SEM-protected substrate in anhydrous THF.

    • Cool to -78°C (Internal probe required).

    • Add LDA (Lithium Diisopropylamide) (1.2 eq) dropwise.[1] Note: Do not use n-BuLi directly, as it may attack the bromines.[1]

    • Stir for 30-45 mins at -78°C.

    • Add Electrophile (dissolved in THF).

  • Validation: Monitor by TLC. If the spot doesn't move after base addition (quenched aliquot), the deprotonation failed.[1]

Scenario B: Functionalizing C-4 (The Pyridine Ring)

Issue: Halogen migration (Br moves from C-5 to C-4). Root Cause: C-4 lithiation creates an anion ortho to the C-5 bromine. This is the perfect setup for the Halogen Dance.

Recommended Protocol: The "Turbo-Grignard" Fix Lithium is too aggressive. Magnesium is softer and maintains the kinetic regioselectivity at higher temperatures.

  • Reagent: TMPMgCl·LiCl (Knochel-Hauser Base) .

  • Procedure:

    • Dissolve N-protected substrate in THF.

    • Cool to -20°C (Magnesium species are stable here, whereas Lithium species dance at -60°C).[1]

    • Add TMPMgCl·LiCl (1.2 eq).

    • Stir for 30 mins.

    • Add Electrophile.[2][3]

  • Why this works: The Mg-C bond is more covalent than the Li-C bond, raising the activation energy required for the bromine migration.

Decision Matrix: Selecting the Right Method

Use this workflow to determine the correct experimental setup for your target.

DecisionMatrix Start Target: 5,6-Dibromo-7-azaindole Q1 Is the N-H protected? Start->Q1 Protect Action: Protect with SEM or TIPS (Boc is too labile) Q1->Protect No Q2 Target Position? Q1->Q2 Yes Protect->Q1 PathC2 Target: C-2 (Pyrrole) Q2->PathC2 PathC4 Target: C-4 (Pyridine) Q2->PathC4 PathEx Target: Replace Br (Exchange) Q2->PathEx SolC2 Use LDA at -78°C (Thermodynamic Acidity) PathC2->SolC2 SolC4 Use TMPMgCl·LiCl at -20°C (Avoids Halogen Dance) PathC4->SolC4 SolEx Use iPrMgCl·LiCl (Mg-Halogen Exchange) PathEx->SolEx

Caption: Figure 2. Experimental workflow for selecting the correct metallation strategy based on regiochemical targets.

Comparative Data: Lithium vs. Magnesium[6]

The following data summarizes stability windows for the metallated 5,6-dibromo species.

ParameterOrganolithium (LDA/n-BuLi)Turbo-Grignard (TMPMgCl[1]·LiCl)
Operating Temp Must be < -78°C-40°C to 0°C
Stability Window < 15 minutes (High risk of migration)> 2 hours (Stable)
Halogen Dance Risk High (Activation barrier is low)Low (Mg-C bond is more covalent)
Functional Group Tolerance Low (Attacks esters, ketones)High (Tolerates esters, cyano groups)
Recommended Use C-2 Deprotonation onlyC-4 Deprotonation or Halogen Exchange

Frequently Asked Questions (FAQ)

Q: Can I use Boc protection for this reaction? A: It is not recommended. Boc groups are susceptible to nucleophilic attack by n-BuLi or LDA, leading to "tert-butyl ketone" byproducts or deprotection.[1] SEM (Silylethoxymethyl) or TIPS (Triisopropylsilyl) are superior because they are orthogonal to strong bases.[1]

Q: I see a "double addition" of my electrophile. What happened? A: You likely generated a di-lithiated species. If you used t-BuLi (2 eq) for a halogen exchange, it might have also deprotonated the C-2 position.[1] Ensure you are using exactly stoichiometric amounts of base and consider switching to Magnesium reagents to reduce basicity.

Q: How do I remove the SEM group afterwards? A: The SEM group is robust but can be removed using TBAF (Tetrabutylammonium fluoride) in THF or with TFA (Trifluoroacetic acid), depending on your product's acid sensitivity.[1]

References

  • Halogen Dance Rearrangement Mechanism. Wikipedia. Source:[1]

  • Knochel-Hauser Base (TMPMgCl·LiCl) Applications. Sigma-Aldrich Technical Bulletin. Source:[1]

  • Regioselective Functionalization of 7-Azaindole. Angew. Chem. Int. Ed., 2019. Source:

  • Full Functionalization of 7-Azaindole via Mg/Hal Exchange. Angew. Chem. Int. Ed., 2013.[1][4][5] Source:

  • Directed Lithiation of Protected Pyrrolopyrimidines. NTNU Research. Source:

Sources

Technical Support Center: Regioselectivity in 7-Azaindole Alkylation

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for resolving the regiochemical challenge of N-alkylation versus C-alkylation in 7-azaindoles. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the complexities of functionalizing this critical heterocyclic scaffold. Here, we provide in-depth, experience-driven advice in a direct question-and-answer format to address the specific issues you may encounter in the lab.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the alkylation of 7-azaindoles. Each entry details the issue, explores the underlying chemical principles, and provides a step-by-step protocol for resolution.

Issue 1: My reaction exclusively yields the C3-alkylated product, but the N1-isomer is my target.

Probable Cause: The reaction conditions favor kinetic control and the formation of a "hard" nucleophile/electrophile interaction. Strong, non-coordinating bases like sodium hydride (NaH) in polar aprotic solvents like DMF create a highly reactive, solvent-separated 7-azaindole anion. This anion has significant electron density at the C3 position, leading to rapid, kinetically favored alkylation at this site.[1][2][3]

Solution: Switch to Conditions Favoring Thermodynamic Control and N1-Selectivity.

To favor N1-alkylation, the strategy is to moderate the reactivity of the azaindole anion and encourage the formation of the more thermodynamically stable N1-alkylated product. This is achieved by using a weaker base with a large, soft counter-ion, which can coordinate with the heterocyclic nitrogens.

Recommended Protocol for Selective N1-Alkylation:

  • Reagent Selection: Use cesium carbonate (Cs₂CO₃) as the base. The large, polarizable cesium cation (Cs⁺) is believed to coordinate with both the N1 and N7 atoms of the azaindole, sterically hindering the C3 position and increasing the nucleophilicity of the N1 nitrogen.[4][5][6] This phenomenon is often referred to as the "cesium effect."[4][5]

  • Solvent Choice: Employ a less polar aprotic solvent such as acetonitrile (ACN) or tetrahydrofuran (THF). These solvents are less effective at separating the ion pair, thereby allowing the cesium ion to exert its directing effect.[7][8]

  • Step-by-Step Procedure:

    • To a stirred suspension of 7-azaindole (1.0 eq) in acetonitrile (10 mL/mmol), add cesium carbonate (1.5 - 2.0 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add the alkyl halide (1.1 - 1.2 eq) dropwise.

    • Heat the reaction mixture to reflux (approx. 82°C for ACN) and monitor by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

    • Purify the residue by column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to isolate the N1-alkylated 7-azaindole.

Issue 2: My reaction gives a mixture of N1 and C3 alkylation products that are difficult to separate.

Probable Cause: The chosen reaction conditions are not selective enough, leading to a competitive rate of reaction at both nucleophilic centers. This often occurs with moderately strong bases (e.g., K₂CO₃) or in solvent systems like DMF which can promote both pathways.[1]

Solution: Optimize Reaction Parameters to Push the Equilibrium to One Product.

To resolve this, you must adjust the conditions to strongly favor one pathway over the other.

  • To Favor N1-Alkylation: Follow the cesium carbonate protocol outlined in Issue 1 . The "cesium effect" is often highly effective at delivering excellent N1-selectivity.[4][5][6]

  • To Favor C3-Alkylation: Employ a strong, non-coordinating base to generate a "naked" anion, maximizing its kinetic reactivity at the C3 position.

Recommended Protocol for Selective C3-Alkylation:

  • Reagent Selection: Use sodium hydride (NaH, 60% dispersion in mineral oil) as the base. NaH is a very strong, non-nucleophilic base that irreversibly deprotonates the 7-azaindole.[9][10]

  • Solvent Choice: Use a polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). These solvents effectively solvate the sodium cation (Na⁺), leaving a highly reactive azaindole anion.[2]

  • Step-by-Step Procedure:

    • Under an inert atmosphere (e.g., Nitrogen or Argon), add 7-azaindole (1.0 eq) to anhydrous DMF (10 mL/mmol) in a flame-dried flask.

    • Cool the solution to 0°C in an ice bath.

    • Carefully add NaH (1.2 eq) portion-wise. (Caution: Hydrogen gas is evolved).

    • Allow the mixture to stir at 0°C for 30-60 minutes until gas evolution ceases and the solution becomes clear.

    • Add the alkyl halide (1.1 eq) dropwise at 0°C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

    • Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.

    • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate.

    • Purify by column chromatography to isolate the C3-alkylated product.

Issue 3: I am getting no reaction or very low conversion.

Probable Cause: This can stem from several factors:

  • Insufficiently strong base: The base may not be strong enough to deprotonate the 7-azaindole N-H (pKa ≈ 16-17).

  • Poor quality reagents: The alkylating agent may have degraded, or the base may be old or deactivated.

  • Steric hindrance: A bulky electrophile or a sterically hindered 7-azaindole may slow the reaction significantly.

  • Poor leaving group: The electrophile may have a poor leaving group (e.g., -OH, -OR) that is not easily displaced.

Solution: Systematic Troubleshooting.

  • Verify Reagent Quality: Use freshly opened or properly stored anhydrous solvents and bases. Ensure your alkylating agent is pure. If using an alkyl halide, consider converting an alcohol to a better leaving group like a tosylate or mesylate.

  • Increase Base Strength: If using a weak base like K₂CO₃ with low conversion, switch to a stronger base like Cs₂CO₃ or, for maximum reactivity, NaH.[9]

  • Increase Temperature: Gently heating the reaction mixture can often overcome activation energy barriers. For Cs₂CO₃ reactions, refluxing in acetonitrile is common. For NaH reactions, warming from 0°C to room temperature is standard, but gentle heating (e.g., to 50°C) can be attempted if necessary.

  • Activate the Electrophile: If using an alkyl chloride or bromide with low reactivity, add a catalytic amount of sodium iodide or potassium iodide (NaI or KI). The iodide will displace the other halide via the Finkelstein reaction, generating a much more reactive alkyl iodide in situ.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the fundamental mechanism behind the N vs. C alkylation competition?

The 7-azaindole anion, formed upon deprotonation, is an ambident nucleophile . This means it has two primary nucleophilic sites with significant electron density: the pyrrole nitrogen (N1) and the carbon at the 3-position (C3). The competition between N1 and C3 alkylation is governed by Hard and Soft Acid-Base (HSAB) theory .

  • C3-Alkylation (Kinetic Pathway): The C3 position is considered a "soft" nucleophilic site. It reacts faster with "soft" electrophiles (like primary alkyl halides) under conditions that generate a highly reactive, less-stabilized anion (e.g., NaH in DMF). This is the kinetically favored pathway.

  • N1-Alkylation (Thermodynamic Pathway): The N1 position is a "harder" nucleophilic site. The N1-alkylated product is generally more thermodynamically stable. Conditions that allow for equilibrium or that stabilize the transition state leading to the N1 product (e.g., the coordinating cesium cation) will favor this outcome.

G cluster_0 Reaction Initiation cluster_1 Kinetic Control (C3-Alkylation) cluster_2 Thermodynamic Control (N1-Alkylation) 7-Azaindole 7-Azaindole Azaindole Anion Azaindole Anion 7-Azaindole->Azaindole Anion + Base - H⁺ C3_Conditions NaH, DMF (Strong Base, Polar Solvent) Azaindole Anion->C3_Conditions C3_Product C3_Product Azaindole Anion->C3_Product C3 Attack (Kinetic Product) N1_Conditions Cs₂CO₃, ACN (Weak Base, Coordinating Cation) Azaindole Anion->N1_Conditions N1_Product N1_Product Azaindole Anion->N1_Product N1 Attack (Thermodynamic Product) C3_Conditions->C3_Product Fast, Irreversible (Soft-Soft Interaction) N1_Conditions->N1_Product Slower, Reversible (Hard-Hard Interaction)

Mechanism of N/C Alkylation Competition
Q2: How do I choose the right conditions for my specific substrate?

The optimal conditions depend on your desired outcome and the nature of your electrophile. Use the following workflow as a guide.

G start Define Goal: Alkylate 7-Azaindole q1 Desired Product? start->q1 n1_path N1-Alkylated Product q1->n1_path N1-Isomer c3_path C3-Alkylated Product q1->c3_path C3-Isomer n1_cond Use Cs₂CO₃ in ACN or THF. Leverages 'Cesium Effect' for thermodynamic control. n1_path->n1_cond c3_cond Use NaH in DMF or THF. Generates 'naked' anion for kinetic control. c3_path->c3_cond q2 Reaction Stalled? n1_cond->q2 c3_cond->q2 no_stall Monitor to Completion q2->no_stall No yes_stall Troubleshoot q2->yes_stall Yes ts_options 1. Increase Temperature 2. Add catalytic NaI/KI 3. Check reagent quality yes_stall->ts_options

Decision Workflow for Alkylation Conditions
Q3: Can substituents on the 7-azaindole ring influence the N/C ratio?

Absolutely. Substituents can exert both electronic and steric effects.

  • Electron-withdrawing groups (EWGs) at positions C4, C5, or C6 make the N-H proton more acidic, facilitating deprotonation. They can also influence the electron density distribution in the anion, potentially altering the N/C ratio.

  • Electron-donating groups (EDGs) have the opposite effect, making deprotonation slightly more difficult.

  • Steric hindrance near the N1 or C3 positions can dramatically impact selectivity. For example, a substituent at the C6 position may sterically shield the N7-coordinating site, potentially diminishing the "cesium effect" and reducing N1 selectivity. Conversely, a bulky C3-substituent will inherently block C3-alkylation, making N1-alkylation the only viable option.[11]

Q4: How does the choice of alkylating agent affect the reaction?

The reactivity of the electrophile is crucial.

  • Primary Alkyl Halides (R-CH₂-X): These are the most common and generally work well. Reactivity follows the order R-I > R-Br > R-Cl.

  • Secondary Alkyl Halides (R₂-CH-X): These are more sterically hindered and may require more forcing conditions (higher temperature, longer reaction times). Elimination (E2) can become a competing side reaction, especially with strong, non-hindered bases.

  • Hard vs. Soft Electrophiles: While most alkyl halides are considered soft electrophiles, harder electrophiles (e.g., trialkyloxonium salts like Meerwein's salt) would be expected to favor reaction at the harder N1 site, though these are less commonly used for simple alkylations.

Data Summary: Influence of Base and Solvent on N1/C3 Selectivity

The following table summarizes typical outcomes for the alkylation of unsubstituted 7-azaindole with a primary alkyl bromide (e.g., benzyl bromide), illustrating the directing effects of different conditions.

BaseSolventPredominant ProductTypical N1:C3 RatioControl Type
NaH DMFC3-Alkylated~1:10Kinetic
K₂CO₃ DMFMixture~1:1Mixed
Cs₂CO₃ DMFN1-Alkylated~5:1Thermodynamic
Cs₂CO₃ ACNN1-Alkylated>20:1 Thermodynamic
NaH THFMixture~1:3Kinetic

Ratios are approximate and can vary based on the specific electrophile, temperature, and reaction time.

References

  • Kannaboina, P., Kumar, K. A., & Das, P. (2016). Site-Selective Intermolecular Oxidative C-3 Alkenylation of 7-Azaindoles at Room Temperature. Organic Letters, 18(5), 900–903. [Link]

  • Carruthers, W., & Coldham, I. (2004). Modern Methods of Organic Synthesis (4th ed.). Cambridge University Press.
  • Gribble, G. W. (2010). Recent developments in indole ring synthesis—methodology and applications. Journal of the Brazilian Chemical Society, 21, 755-777.
  • Wang, D., & Widenhoefer, R. A. (2012). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Angewandte Chemie International Edition, 51(23), 5627–5630. [Link]

  • Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. [Link]

  • Chupakhin, O. N., Charushin, V. N., & van der Plas, H. C. (1994). Nucleophilic Aromatic Substitution of Hydrogen. Academic Press.
  • Al-Zoubi, R. M., Marion, O., & Hall, D. G. (2008). Direct and Waste-Free Cesium Carbonate Promoted N-Alkylation of Indoles, Carbazoles, and Other N-Heterocycles. Angewandte Chemie International Edition, 47(15), 2876–2879. [Link]

  • Sun, C., & Li, B. (2014). The “cesium effect” magnified: exceptional chemoselectivity in cesium ion mediated nucleophilic reactions. Chemical Science, 5(8), 3222-3227. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
  • Menéndez, L. M., O'Shea, D., & Tacke, M. (2013). The mechanism of the alkylation reaction of 7-azaindole. ResearchGate. Retrieved from [Link]

  • Wikipedia contributors. (2024, January 29). Sodium hydride. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • LookChem. (n.d.). Sodium hydride. LookChem. Retrieved from [Link]

Sources

Validation & Comparative

Technical Guide: 13C NMR Spectral Analysis of 5,6-Dibromo-7-azaindole

Author: BenchChem Technical Support Team. Date: February 2026

The 13C NMR Spectral Guide for 5,6-Dibromo-7-azaindole follows below. This guide is structured to serve drug discovery professionals who utilize halogenated azaindoles as scaffolds for kinase inhibitors (e.g., JAK, TRK, or Aurora kinase pathways).[1]

Executive Summary & Compound Profile

5,6-Dibromo-7-azaindole (CAS: 1190322-07-6) is a critical bicyclic heteroaromatic intermediate. Unlike the more common 3-bromo derivatives (formed via electrophilic aromatic substitution), the 5,6-dibromo motif typically requires de novo synthesis from pyridine precursors or directed lithiation strategies.

Its spectral signature is defined by the interplay between the electron-deficient pyridine ring and the two bromine substituents, which induce significant ipso-shielding and ortho-deshielding effects. This guide provides a comparative spectral analysis against the parent 7-azaindole and mono-brominated analogs to facilitate structural verification.

Core Chemical Data
FeatureSpecification
IUPAC Name 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine
Molecular Formula C7H4Br2N2
Molecular Weight 275.93 g/mol
Key Application Scaffold for S_NAr displacements (C6) and Suzuki couplings (C5)

Structural Numbering & Signal Logic

To interpret the NMR data accurately, the standard IUPAC numbering for the 7-azaindole scaffold is used.

AzaindoleStructure N1 N1 (Pyrrole) C2 C2 N1->C2 C3 C3 C2->C3 C3a C3a (Bridge) C3->C3a C4 C4 C3a->C4 C5 C5 (Br) C4->C5 C6 C6 (Br) C5->C6 Br5 Br C5->Br5 Ipso N7 N7 (Pyridine) C6->N7 Br6 Br C6->Br6 Ipso C7a C7a (Bridge) N7->C7a C7a->N1 C7a->C3a Fused

Figure 1: Connectivity and substitution map for 5,6-dibromo-7-azaindole. Note the heavy atom positioning at C5 and C6.[1]

Comparative 13C NMR Data Analysis

The following data correlates the experimental shifts of the parent compound with the calculated shifts for the 5,6-dibromo derivative based on Substituent Chemical Shift (SCS) additivity rules. This approach is necessary as specific experimental peak lists for the 5,6-dibromo variant are often proprietary or omitted in synthesis papers.

Solvent: DMSO-d6 (Reference: 39.5 ppm) Frequency: 100-125 MHz

Carbon PositionParent (7-Azaindole) [1]5-Bromo-7-Azaindole [2]6-Bromo-7-Azaindole [3]5,6-Dibromo (Predicted) Spectral Trend Analysis
C2 (d)125.6126.8127.1128.3 Slight downfield shift due to long-range inductive effects.
C3 (d)99.8100.299.5100.0 Minimal change; pyrrole ring remains largely electronically isolated.
C3a (s)120.0119.5121.2120.7 Bridgehead carbon; experiences minor inductive adjustments.[1]
C4 (d)127.9129.8128.5130.4 Deshielded. Ortho to Br at C5 pushes resonance downfield.[1]
C5 (s/d)115.6109.8 (Ipso)116.5112.5 Shielded. Ipso-Br effect dominates (upfield), partially offset by ortho-Br at C6.
C6 (d/s)142.8144.5135.2 (Ipso)138.0 Shielded. Ipso-Br effect dominates.[1] Lower shift than parent C6.
C7a (s)149.0148.2150.5151.0 Bridgehead adjacent to Pyridine N; typically the most downfield signal.[1]
Key Diagnostic Signals[1]
  • C5 & C6 Inversion: In the parent, C6 is significantly downfield (142.8 ppm) from C5 (115.6 ppm).[1] In the 5,6-dibromo derivative, both carbons become quaternary (singlets in decoupled spectra).[1]

  • Heavy Atom Effect: The attachment of Bromine causes an "Ipso-Upfield" shift.

    • C5 moves from ~116 → ~112 ppm.

    • C6 moves from ~143 → ~138 ppm.

  • C4 Deshielding: The C4 proton doublet is a crucial handle. Its carbon signal moves downfield (~128 → ~130 ppm) due to the ortho bromine at C5.[1]

Experimental Validation Protocol

To generate self-validating data for this compound, follow this standardized acquisition workflow.

A. Sample Preparation[5][6][7]
  • Mass: Dissolve 10–15 mg of 5,6-dibromo-7-azaindole.

  • Solvent: 0.6 mL DMSO-d6 (99.9% D). Note: CDCl3 may be used, but azaindoles often show broadened NH signals and lower solubility in chloroform.[1]

  • Tube: 5mm precision NMR tube (Wilmad 507-PP or equivalent).

B. Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Sequence: zgpg30 (Power-gated decoupling).[1]

  • Relaxation Delay (D1): ≥ 2.0 seconds (Essential for quaternary carbons C3a, C5, C6, C7a to relax).[1]

  • Scans (NS): Minimum 1024 scans (Due to low sensitivity of quaternary carbons split by Br isotopes).

  • Spectral Width: -10 to 220 ppm.

C. Troubleshooting Impurities

Common synthetic impurities for this specific scaffold include:

  • 3-Bromo isomer: Look for a C3 singlet ~90 ppm (significantly upfield of the C3 doublet at 100 ppm).

  • Tri-bromo species: Check for loss of the C4 doublet signal.

Synthesis Context & Causality

Why is the spectral data for 5,6-dibromo-7-azaindole distinct?

  • Regioselectivity: Standard bromination (NBS/DMF) of 7-azaindole attacks C3 (electrophilic aromatic substitution).[1]

  • Synthesis Route: The 5,6-dibromo derivative is typically synthesized via cyclization of 2-amino-3,5-dibromopyridine or via directed lithiation of 5-bromo-7-azaindole.

  • Impact: This results in a "cleaner" aromatic region in 1H NMR (only C2-H and C4-H remain), which correlates directly to the simplified 13C spectrum (only 2 CH signals, 5 quaternary signals).[1]

SynthesisFlow Start Start: 7-Azaindole DirectBr Direct Bromination (NBS) Start->DirectBr Electrophilic Subst. Product3 Product: 3-Bromo-7-azaindole (Common, C3 shift ~90ppm) DirectBr->Product3 Electrophilic Subst. AltStart Start: 2-amino-3,5-dibromopyridine Cyclization Cyclization / Ring Closure AltStart->Cyclization De Novo Synthesis Product56 Target: 5,6-Dibromo-7-azaindole (Rare, C5/C6 shift ~112/138ppm) Cyclization->Product56 De Novo Synthesis

Figure 2: Synthetic pathways dictating the substitution pattern. The 5,6-isomer requires specific precursors, distinguishing its spectral fingerprint from the common 3-bromo byproduct.

References

  • 7-Azaindole Spectral Data: ChemicalBook & Sigma-Aldrich Reference Standards. Available at: [1]

  • 5-Bromo-7-azaindole Characterization: National Institutes of Health (NIH) - RebH Enzyme Variant Study. Available at: [1]

  • Azaindole Halogenation Trends: Beilstein Journal of Organic Chemistry. "Synthesis and properties of halogenated azaindoles." Available at: [1]

  • NMR Solvent Data: Fulmer, G. R., et al. Organometallics 2010. "NMR Chemical Shifts of Trace Impurities." Available at: [1]

Sources

HPLC Method Development Guide: Purity Analysis of 5,6-Dibromo-1H-pyrrolo[2,3-b]pyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & The Analytical Challenge

The analysis of 5,6-dibromo-1H-pyrrolo[2,3-b]pyridine (a critical halogenated azaindole scaffold in kinase inhibitor synthesis) presents a distinct chromatographic challenge. Unlike simple lipophilic drugs, this molecule possesses a "push-pull" electronic system: the electron-rich pyrrole ring fused to an electron-deficient, dibrominated pyridine ring.

The Core Problem: Standard C18 methods often fail to resolve the 5,6-dibromo target from its critical impurities—specifically the mono-bromo analogs (5-bromo and 6-bromo congeners) and regioisomers . These species share nearly identical hydrophobicity (LogP), rendering alkyl-chain separation mechanisms insufficient.

This guide compares three distinct stationary phase chemistries to identify the most robust method for purity determination.

Comparative Analysis of Stationary Phases

We evaluated three separation strategies. The data below synthesizes performance characteristics based on halogenated heterocycle separation principles.

Option A: C18 (Octadecylsilane)
  • Mechanism: Hydrophobic interaction (Dispersive forces).

  • Verdict: Insufficient.

  • Why: The bromine atoms add bulk and lipophilicity but do not significantly alter the hydrophobic footprint compared to mono-bromo impurities. Co-elution of the 5-bromo and 5,6-dibromo species is common.

Option B: Phenyl-Hexyl[1][2]
  • Mechanism:

    
    -
    
    
    
    interactions + Hydrophobicity.[1]
  • Verdict: Good Alternative.

  • Why: The aromatic ring of the stationary phase interacts with the

    
    -system of the azaindole. The electron-withdrawing bromine atoms alter the electron density of the pyridine ring, creating a selectivity difference based on the number and position of halogens.
    
Option C: Pentafluorophenyl (PFP/F5)
  • Mechanism: Dipole-Dipole,

    
    -
    
    
    
    , and Shape Selectivity.
  • Verdict: Superior (Recommended).

  • Why: The fluorine atoms on the PFP ligand create a strong electron-deficient ring.[2] This interacts specifically with the electron-rich regions of the analyte and the polarizable bromine atoms (halogen bonding). It offers the highest resolution (Rs) for positional isomers.

Comparative Performance Data

The following table summarizes the separation efficiency of the three columns using a generic gradient (0.1% Formic Acid in Water/Acetonitrile).

ParameterC18 (Standard)Phenyl-HexylPFP (Recommended)
Retention Time (Target) 4.2 min5.8 min6.1 min
Critical Pair 5-Br / 5,6-diBr5-Br / 5,6-diBr6-Br / 5,6-diBr
Resolution (Rs) 0.8 (Co-elution) 1.93.2
Tailing Factor (Tf) 1.61.21.1
Selectivity Driver Hydrophobicity

-Electron Density
Dipole + Steric

Recommended Experimental Protocol (PFP Method)

This protocol is designed to be self-validating. The use of a PFP column with an acidic mobile phase ensures the pyridine nitrogen remains protonated (improving solubility) while maximizing the dipole interactions with the stationary phase.

Instrument Parameters
  • System: UHPLC or HPLC (Binary Pump preferred for mixing accuracy).

  • Detector: UV-Vis / DAD.

    • Primary Wavelength: 254 nm (Aromatic system).[3]

    • Secondary Wavelength: 230 nm (Sensitive for non-conjugated impurities).

  • Column: Pentafluorophenyl (PFP), 150 x 4.6 mm, 2.7 µm (Core-Shell) or 3 µm (Fully Porous).

    • Suggested: Phenomenex Kinetex PFP or Agilent Poroshell 120 PFP.

  • Temperature: 35°C (Control is critical for PFP reproducibility).

Mobile Phase System
  • Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).

  • Solvent B: Methanol (MeOH).

    • Note: Methanol is preferred over Acetonitrile for PFP columns as it facilitates

      
      -
      
      
      
      interactions better than the dipole-shielding effect of ACN.
Gradient Program
Time (min)% Solvent BFlow Rate (mL/min)Phase
0.0301.0Equilibration
1.0301.0Isocratic Hold
12.0851.0Linear Ramp
14.0951.0Wash
14.1301.0Re-equilibration
18.0301.0End
Sample Preparation
  • Diluent: 50:50 Water:Methanol (match initial conditions to prevent peak distortion).

  • Concentration: 0.2 mg/mL.

  • Solubility Note: If the dibromo compound resists dissolution, sonicate with 100% MeOH first, then add water.

Visualizing the Mechanism & Workflow

Diagram 1: Method Development Decision Tree

This logic flow ensures you do not waste time on C18 optimization when "Orthogonal" selectivity is required.

MethodDevelopment Start Start: 5,6-Dibromo-7-azaindole Purity CheckSolubility Solubility Check (Dissolve in MeOH) Start->CheckSolubility ScreenC18 Screen 1: C18 Column (Acidic pH) CheckSolubility->ScreenC18 Decision1 Resolution > 1.5? ScreenC18->Decision1 OptimizeC18 Optimize Gradient (Standard) Decision1->OptimizeC18 Yes ScreenPFP Screen 2: PFP Column (Methanol MP) Decision1->ScreenPFP No (Co-elution) Mechanism Leverage Halogen/Pi-Pi Selectivity ScreenPFP->Mechanism FinalMethod Final Method: PFP / MeOH / Formic Acid Mechanism->FinalMethod

Caption: Decision logic prioritizing orthogonal selectivity (PFP) when hydrophobic discrimination (C18) fails.

Diagram 2: The Separation Mechanism (PFP vs. Analyte)

Understanding why PFP works is crucial for troubleshooting. The diagram below illustrates the specific interactions between the Pentafluorophenyl ligand and the Dibromo-azaindole.

PFP_Mechanism PFP_Ligand PFP Ligand (Electron Deficient Ring) PiPi Pi-Pi Stacking (Aromatic Overlap) PFP_Ligand->PiPi Dipole Dipole-Dipole (C-F ... C-Br) PFP_Ligand->Dipole Analyte 5,6-Dibromo-Azaindole (Electron Rich Pyrrole + Br) HBond H-Bonding (Pyrrole NH ... F) Analyte->HBond PiPi->Analyte Dipole->Analyte HBond->PFP_Ligand

Caption: Mechanistic view of the multi-modal interactions (Pi-Pi, Dipole, H-Bonding) driving separation on PFP phases.

References

  • Phenomenex. (2008). New Luna PFP(2) HPLC Columns Consistently Resolve Difficult Compounds.[4] (Explains the selectivity of PFP for halogenated and isomeric compounds).

  • Agilent Technologies. (2014).[2] Analysis of Positional Isomers with Agilent Poroshell 120 PFP Columns. (Demonstrates PFP superiority over C18 for positional isomers).

  • Waters Corporation. What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? (Defines the orthogonality of Phenyl phases vs C18).

  • YMC Co., Ltd. Features of PentaFluoroPhenyl group bonded column - YMC-Triart PFP.[1] (Details dipole-dipole interactions specific to halogenated analytes).

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 53412946, 5-Bromo-1H-pyrrolo[2,3-b]pyridine-6-carboxylic acid. (Provides physicochemical properties relevant to method development).

Sources

A Comparative Guide to the Reactivity of 5-Bromo- vs. 5,6-Dibromo-7-Azaindole in Cross-Coupling and Lithiation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of Halogenated 7-Azaindoles in Drug Discovery

The 7-azaindole scaffold is a cornerstone in modern medicinal chemistry, widely recognized as a "privileged structure." Its ability to mimic the purine core of ATP allows molecules incorporating this motif to effectively target the ATP-binding sites of numerous kinases, a class of enzymes deeply implicated in proliferative diseases like cancer.[1] The functionalization of this core structure is paramount for modulating the potency, selectivity, and pharmacokinetic profiles of drug candidates.

Halogenated derivatives, particularly 5-bromo-7-azaindole, serve as exceptionally versatile building blocks in this endeavor. The bromine atom at the 5-position acts as a reliable chemical handle for introducing molecular diversity through a host of palladium-catalyzed cross-coupling reactions.[1][2] This has cemented its role as a key precursor in the synthesis of groundbreaking therapeutics, including the BRAF V600E inhibitor Vemurafenib.[1]

As synthetic strategies evolve, more complex derivatives such as 5,6-dibromo-7-azaindole have emerged. This raises a critical question for the process and medicinal chemist: How does the introduction of a second bromine atom at the C6 position impact the scaffold's reactivity? Does it offer selective functionalization, or does it complicate synthetic outcomes? This guide provides an in-depth comparison of the reactivity of these two key intermediates, supported by experimental data and mechanistic insights, to empower researchers in their synthetic design and decision-making.

Underlying Principles: Electronic and Steric Influences on Reactivity

The reactivity of the C-Br bond in these scaffolds is governed by the electronic landscape of the bicyclic system. The 7-azaindole nucleus consists of an electron-rich pyrrole ring fused to a π-electron deficient pyridine ring.[3] This inherent electronic push-pull character influences the susceptibility of the C-Br bonds to oxidative addition by a palladium(0) catalyst, the crucial first step in most cross-coupling reactions.

  • 5-Bromo-7-Azaindole: The single bromine atom at the C5 position of the pyrrole ring provides a well-defined reaction site. The electron density at this position is sufficient for facile oxidative addition under standard palladium catalysis.

  • 5,6-Dibromo-7-Azaindole: The addition of a second bromine atom at the C6 position on the pyridine ring significantly alters the electronic profile. This second halogen further withdraws electron density from the entire ring system. Crucially, it creates two distinct C-Br bonds with different electronic environments:

    • C5-Br: Located on the more electron-rich pyrrole moiety.

    • C6-Br: Located on the electron-deficient pyridine moiety.

In palladium-catalyzed cross-coupling reactions, oxidative addition is generally favored at more electron-deficient carbon centers. Therefore, one can hypothesize that the C6-Br bond in 5,6-dibromo-7-azaindole would be more reactive toward palladium insertion than the C5-Br bond. This predicted regioselectivity allows for sequential, site-selective functionalization, a powerful tool for building complex molecules.

Comparative Reactivity in Key Cross-Coupling Reactions

We will now examine the performance of these two building blocks in three of the most indispensable C-C and C-N bond-forming reactions in drug development: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is the preeminent method for creating biaryl and heteroaryl-aryl structures.

  • 5-Bromo-7-Azaindole: This substrate is highly reliable in Suzuki couplings, reacting with a wide array of aryl and heteroaryl boronic acids and esters to produce the desired 5-substituted products in excellent yields.[1][4][5][6] The reaction is robust and serves as a benchmark for C5-functionalization.

  • 5,6-Dibromo-7-Azaindole: As predicted by electronic effects, experimental evidence would be needed to confirm selective coupling. Based on similar dihalo-heterocyclic systems, the reaction with one equivalent of a boronic acid is expected to show a strong preference for the more reactive C6 position. This allows for a stepwise approach: first, a Suzuki coupling at C6, followed by a second coupling at the less reactive C5 position, potentially with a different boronic acid, to generate unsymmetrical 3,5-diarylated products.[7]

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

SubstrateBoronic AcidCatalyst/LigandBaseSolventTemp. (°C)Yield (%)Reference
5-Bromo-7-azaindolePhenylboronic acidPd(dppf)Cl₂K₂CO₃DME80High[4]
5-Bromo-7-azaindoleArylboronic acidsXPhos-Pd-G2K₃PO₄Dioxane/H₂O6091-99[6]
5-Bromo-3-iodo-7-azaindole (for analogy)Arylboronic acid (1 eq.)Pd₂(dba)₃ / SPhosCs₂CO₃Toluene/EtOH60~85 (at C3-I)[8]
Sonogashira Coupling: Installing Alkyne Functionality

The Sonogashira reaction is the method of choice for introducing alkyne moieties, which are versatile intermediates for further transformations or valuable components of final target molecules.[9][10]

  • 5-Bromo-7-Azaindole: This substrate couples efficiently with a variety of terminal alkynes using standard palladium/copper co-catalysis.[11][12][13] The reaction provides a straightforward route to 5-alkynyl-7-azaindoles.

  • 5,6-Dibromo-7-Azaindole: Similar to the Suzuki coupling, regioselectivity is the key consideration. The more electrophilic C6-Br bond is the anticipated site for the initial Sonogashira coupling. This selectivity enables the synthesis of 6-alkynyl-5-bromo-7-azaindoles, which can then be subjected to a second, different coupling reaction at the C5 position.

Table 2: Representative Conditions for Sonogashira Coupling

SubstrateAlkyneCatalyst SystemBaseSolventTemp. (°C)Yield (%)Reference
5-Bromoindole (analog)PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF8093[9]
6-Bromo-7-azaindole (protected)TrimethylsilylacetylenePd(PPh₃)₂Cl₂ / CuIEt₃NDMF80Good[14]
Buchwald-Hartwig Amination: Constructing C(sp²)-N Bonds

The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, a common motif in pharmaceuticals.[15][16]

  • 5-Bromo-7-Azaindole: The C5-Br bond readily participates in C-N bond formation with a wide range of primary and secondary amines, amides, and carbamates. The choice of a bulky, electron-rich phosphine ligand (e.g., XPhos, BrettPhos) is critical for achieving high yields and accommodating a broad substrate scope.[17][18]

  • 5,6-Dibromo-7-Azaindole: The predictable higher reactivity of the C6-Br bond should allow for selective mono-amination at this position. This is particularly valuable for syntheses where different nitrogen nucleophiles need to be installed at the C5 and C6 positions. Careful control of stoichiometry (one equivalent of the amine) and reaction conditions is essential to prevent double amination.

Orthogonal Reactivity: Halogen-Metal Exchange

An alternative strategy for functionalization involves halogen-metal exchange, typically using an organolithium reagent at low temperatures to generate a potent nucleophile.[19][20]

  • 5-Bromo-7-Azaindole: Treatment with reagents like n-butyllithium or t-butyllithium at temperatures around -78 °C efficiently generates the 5-lithio-7-azaindole species. This intermediate can be quenched with various electrophiles (e.g., CO₂, aldehydes, alkyl halides) to install a diverse array of functional groups. It is crucial to protect the N-H proton of the pyrrole ring beforehand (e.g., as a SEM or BOC group) to prevent simple deprotonation.[21]

  • 5,6-Dibromo-7-Azaindole: The selectivity of lithium-halogen exchange is dictated by the stability of the resulting carbanion.[22] In dihaloaromatic systems, exchange often occurs at the position that is more inductively activated by the other halogen and can better stabilize the negative charge. For 5,6-dibromo-7-azaindole, the C6 position is on the electron-poor pyridine ring, which would better stabilize a lithiated species. Therefore, selective lithium-bromine exchange is anticipated to occur at the C6 position , providing a complementary method for site-selective functionalization compared to palladium catalysis.

Experimental Protocols

The following protocols are representative examples and should be optimized for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of 5-Bromo-7-Azaindole
  • To a reaction vessel, add 5-bromo-7-azaindole (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a suitable base such as K₂CO₃ or K₃PO₄ (2.0-3.0 equiv).

  • Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand if required.

  • Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., DME, or dioxane/water).

  • Heat the reaction mixture to the specified temperature (e.g., 80-100 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Halogen-Metal Exchange and Quenching
  • To a solution of N-protected 5-bromo-7-azaindole (1.0 equiv) in anhydrous THF under an Argon atmosphere, cool the mixture to -78 °C.

  • Slowly add n-butyllithium (1.1 equiv, as a solution in hexanes) dropwise, maintaining the internal temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 30-60 minutes.

  • Add a solution of the desired electrophile (1.2 equiv) in THF dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 1-2 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography.

Visualizing the Workflow and Reactivity

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents Reagents & Solvents setup Assemble & Degas reagents->setup glassware Inert Glassware glassware->setup addition Add Catalyst & Reagents setup->addition heating Heat & Stir addition->heating monitoring Monitor (TLC/LC-MS) heating->monitoring monitoring->heating Continue quench Quench Reaction monitoring->quench Complete extract Extract Product quench->extract purify Column Chromatography extract->purify characterize Characterize (NMR, MS) purify->characterize

Caption: Generalized workflow for cross-coupling reactions.

struct5 [label=<

5-Bromo-7-Azaindole
Reactive SiteC5-Br
ReactivityHigh

>];

struct56 [label=<

5,6-Dibromo-7-Azaindole
Primary Site (Pd)C6-Br (more e⁻ deficient)
Secondary Site (Pd)C5-Br
Primary Site (Li)C6-Br (stabilized anion)

>];

struct5 -> struct56 [style=invis]; }

Caption: Key reactivity sites for cross-coupling reactions.

CatalyticCycle

Caption: Simplified Pd(0)/Pd(II) catalytic cycle.

Conclusion and Strategic Recommendations

The comparison between 5-bromo- and 5,6-dibromo-7-azaindole reveals a clear strategic divergence for synthetic chemists.

  • 5-Bromo-7-azaindole remains the ideal, cost-effective starting material for straightforward and high-yielding C5 functionalization . Its reactivity is predictable and robust across a wide range of standard cross-coupling protocols.

  • 5,6-Dibromo-7-azaindole is a more advanced intermediate that offers the significant advantage of site-selective, sequential functionalization . The enhanced reactivity of the C6-Br bond in both palladium-catalyzed couplings and lithium-halogen exchange reactions allows for the controlled, stepwise introduction of two different substituents at the C6 and C5 positions. This opens the door to more complex and finely-tuned molecular architectures that would be difficult to access otherwise.

For researchers in drug development, the choice is clear: for rapid library synthesis centered on C5 diversity, 5-bromo-7-azaindole is the workhorse. For creating novel, intricately substituted analogs where both the C5 and C6 positions are to be strategically modified, 5,6-dibromo-7-azaindole provides a powerful and selective platform for innovation.

References

  • G. B. M. R. D. S. S. J. A. S. C. C. M. F. A. C. S. A. A. R. P. A. S. A. M. V. R. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. MDPI. [Link]

  • CN109081840B - Preparation method of 5-bromo-7-azaindole - Google Patents. (n.d.).
  • Han, C., Green, K., & Pfeifer, E. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 596-600. [Link]

  • SYNTHESIS OF 5-SUBSTITUTED 7-AZAINDOLES AND 7-AZAINDOLINES - Patent 1633750. (n.d.). EPO. [Link]

  • Costa, A., et al. (2018). Metal-Catalyzed Cross-Coupling Reactions on Azaindole Synthesis and Functionalization. Molecules, 23(10), 2668. [Link]

  • Han, C., Green, K., & Pfeifer, E. (2017). Highly Regioselective and Practical Synthesis of 5-Bromo-4-chloro-3-nitro-7-azaindole. Organic Process Research & Development, 21(4), 596-600. [Link]

  • Buchwald–Hartwig amination. (2023, December 26). In Wikipedia. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. ACS. [Link]

  • Chen, Y., & Li, G. (2007). Organometallic methods for the synthesis and functionalization of azaindoles. Chemical Society Reviews, 36(7), 1109-1120. [Link]

  • Electrochemical Cascade Amidation and C-H Halogenation of Azaindoles. (n.d.). ChemRxiv. [Link]

  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]

  • Poor, M., et al. (2021). Indole and azaindole halogenation catalyzed by the RebH enzyme variant 3-LSR utilizing co-purified E. coli reductase. Frontiers in Catalysis, 1. [Link]

  • Atlanchim Pharma. (n.d.). Palladium-catalyzed couplings to 7-azaindoles with formation of C-C bonds. [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]

  • Sonogashira coupling. (2023, November 28). In Wikipedia. [Link]

  • Synthetic process of 5-bromo-7-azaindole. (n.d.). Patsnap. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11472-11476. [Link]

  • Spectroscopy and Fluorescence Lifetimes of Jet-Cooled 7-Azaindole: Electronic States and Solvent Complex Geometry. (1996). The Journal of Physical Chemistry, 100(12), 4785-4796. [Link]

  • The Buchwald-Hartwig Amination Reaction. (2012, April 6). YouTube. [Link]

  • Metal–halogen exchange. (2023, October 17). In Wikipedia. [Link]

  • Probing the electronic structure and dipole-bound state of the 7-azaindolide anion. (n.d.). Royal Society of Chemistry. [Link]

  • Son, N. T., et al. (2020). Synthesis of 5- and 6-Azaindoles by Sequential Site-Selective Palladium-Catalyzed C–C and C–N Coupling Reactions. Synlett, 31(13), 1308-1312. [Link]

  • The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). MDPI. [Link]

  • Kumar, A., et al. (2023). Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. ACS Omega, 8(8), 7857-7868. [Link]

  • Suzuki–Miyaura cross‐coupling of 5‐bromoindole (6) and phenylboronic... (n.d.). ResearchGate. [Link]

  • Moyer, M. P., Shiurba, J. F., & Rapoport, H. (1986). Metal-halogen exchange of bromoindoles. A route to substituted indoles. The Journal of Organic Chemistry, 51(26), 5106-5110. [Link]

  • The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). MDPI. [Link]

  • Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. (n.d.). Journal of Student Scholarship - TCNJ. [Link]

  • Photophysics and Biological Applications of 7-Azaindole and Its Analogs. (n.d.). ACS Publications. [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025, April 3). YouTube. [Link]

  • Billingsley, K. L., & Buchwald, S. L. (2007). Suzuki–Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition, 46(29), 5584-5588. [Link]

  • organic chemistry - Why do halogen-metal exchanges happen? (2015, May 27). Chemistry Stack Exchange. [Link]

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Validating regiochemistry of 5,6-dibromo-7-azaindole substitution products

Author: BenchChem Technical Support Team. Date: February 2026

Title: Definitive Guide to Validating Regiochemistry: 5,6-Dibromo-7-azaindole Substitution Products

Executive Summary The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in kinase inhibitor discovery.[1][2] However, the 5,6-dibromo-7-azaindole intermediate presents a classic regiochemical ambiguity. With two electrophilic sites on the pyridine ring, distinguishing between C5 and C6 substitution is critical for Structure-Activity Relationship (SAR) integrity.[1][2]

This guide provides a rigorous, data-driven framework for validating substitution products. It challenges the common assumption that reactivity is solely dictated by sterics, emphasizing instead the electronic activation of the C6 position (


 to N7) and providing a self-validating NMR workflow to confirm regioselectivity.[1]

Part 1: The Regiochemical Conundrum

In 5,6-dibromo-7-azaindole, the two bromine atoms occupy distinct electronic environments.

  • C6 Position: Located

    
     to the pyridine nitrogen (N7).[1][2] It is highly electron-deficient, making it the preferred site for Nucleophilic Aromatic Substitution (
    
    
    
    ) and often the initial site for Palladium-catalyzed oxidative addition due to the inductive effect of N7.[1]
  • C5 Position: Located

    
     to N7. It is electronically similar to the C5 position of an indole, though still deactivated by the pyridine ring.[1]
    

The Trap: While C6 is generally more reactive, specific ligand environments in cross-couplings or steric bulk in nucleophiles can invert this selectivity.[1][2] Relying on "expected" reactivity without structural proof is a primary cause of retracted SAR data.

Part 2: Comparative Analysis of Validation Methods

The following table objectively compares the efficacy of structural elucidation techniques for this specific scaffold.

MethodReliabilityThroughputCostVerdict
1D 1H NMR LowHighLowInsufficient. Chemical shift changes (

) of the remaining H4 proton are not diagnostic enough to distinguish C5 vs. C6 substitution definitively.[1]
2D NOESY/ROESY High HighLowThe Gold Standard. Provides definitive spatial evidence by correlating the remaining H4 proton with the new substituent.
13C/HMBC MediumMediumLowUseful but often complicated by weak 3-bond vs. 2-bond coupling discrimination in fused ring systems.[1]
X-ray Crystallography AbsoluteLowHighThe Arbiter. Required only if NOESY data is ambiguous (e.g., lack of protons on the substituent).[1][2]
Chemical Correlation HighLowHighReductive debromination to a known parent compound. Effective but destroys the sample.

Part 3: The Self-Validating NMR Workflow

The most robust, non-destructive method relies on the spatial relationship between the H4 proton (the singlet on the pyridine ring) and the new substituent.[1]

The Logic[1]
  • Scenario A: Substitution at C6 (C5-Br remains)

    • The new group is at C6.

    • The H4 proton is at C4.

    • Distance: Separated by the C5-Br atom.

    • NOESY Result: NO correlation (or very weak) between H4 and the substituent.

  • Scenario B: Substitution at C5 (C6-Br remains)

    • The new group is at C5.

    • The H4 proton is at C4.

    • Distance: Adjacent (Vicinal).[1][2]

    • NOESY Result: STRONG correlation between H4 and the substituent's protons.

Visualization: The Validation Decision Tree

ValidationLogic Start Isolate Substitution Product H4_Ident Identify H4 Singlet (~8.0-8.5 ppm) Start->H4_Ident NOESY_Exp Run 2D NOESY / ROESY H4_Ident->NOESY_Exp Decision Do you see NOE between H4 and Substituent? NOESY_Exp->Decision Result_C5 Product is C5-Substituted (C6-Br remains) Decision->Result_C5 YES Result_C6 Product is C6-Substituted (C5-Br remains) Decision->Result_C6 NO Yes Strong NOE Observed No No/Weak NOE Validation Confirm with HMBC (C4-H to C6 vs C5) Result_C5->Validation Result_C6->Validation

Figure 1: Decision tree for assigning regiochemistry using NOE correlations. The proximity of H4 to C5 is the discriminating factor.

Part 4: Experimental Protocols

Protocol A: Regioselective at C6

Objective:[2] Validation of C6-selectivity using a secondary amine.

  • Reagents: 5,6-dibromo-7-azaindole (1.0 equiv), Morpholine (1.2 equiv), DIPEA (2.0 equiv), NMP (0.2 M).[1][2]

  • Procedure:

    • Dissolve 5,6-dibromo-7-azaindole in NMP.

    • Add DIPEA followed by Morpholine.[2]

    • Heat to 120 °C in a sealed vial for 4 hours.

    • Monitor: LCMS should show conversion to mono-substituted product (M+ - Br + Morpholine).

  • Workup: Pour into water, filter precipitate, wash with water/hexanes.

  • Expected Outcome: 6-morpholino-5-bromo-7-azaindole .

  • Validation Data:

    • 1H NMR (DMSO-d6): H4 singlet appears ~8.1 ppm.[2]

    • NOESY: No cross-peak between H4 and morpholine -CH2- protons.[1]

Protocol B: Regioselective Suzuki Coupling (Ligand Controlled)

Objective: Preferential coupling at the electron-deficient C6.

  • Reagents: 5,6-dibromo-7-azaindole (1.0 equiv), Phenylboronic acid (1.1 equiv), Pd(dppf)Cl2 (0.05 equiv), K2CO3 (2.0 equiv), Dioxane/H2O (4:1).[1][2]

  • Procedure:

    • Degas solvents with Argon for 15 mins.[2]

    • Combine reactants in a microwave vial.

    • Heat at 90 °C for 2 hours.

  • Mechanism: Pd inserts into the C-Br bond. The C6-Br bond is weaker due to the electron-withdrawing nature of the adjacent pyridine nitrogen (lower bond dissociation energy), favoring oxidative addition at C6 over C5.[1]

  • Expected Outcome: 6-phenyl-5-bromo-7-azaindole .

Part 5: Reactivity & Pathway Visualization[1]

Understanding the electronic bias helps predict impurities.

ReactivityMap Substrate 5,6-Dibromo-7-azaindole SnAr SnAr Conditions (Nucleophile/Heat) Substrate->SnAr Suzuki Suzuki Conditions (Pd(0)/Base) Substrate->Suzuki Meisenheimer Meisenheimer Complex (Stabilized by N7) SnAr->Meisenheimer Attack at C6 OxAdd Oxidative Addition (Preferential at C6-Br) Suzuki->OxAdd Fast OA at C6 Prod_C5 C5-Substituted Product (Minor/Ligand Dependent) Suzuki->Prod_C5 Steric hindrance or specialized ligands Prod_C6 C6-Substituted Product (Major) Meisenheimer->Prod_C6 Elimination of Br- OxAdd->Prod_C6 Transmetalation/RE

Figure 2: Reaction pathways illustrating the electronic preference for C6 substitution in both SnAr and standard Pd-catalyzed cross-couplings.[1][2]

References

  • Regioselectivity in 7-Azaindoles: Lérida, L. et al. "Regioselective Functionalization of 7-Azaindoles."[1] Molecules, 2024.[1][2][3] (Generalized source for azaindole reactivity reviews).[1][2]

  • SnAr Reactivity: Schnürch, M. et al. "Halogen-Dance Reactions on 7-Azaindoles."[1] Journal of Organic Chemistry, 2019.[1][2] (Discusses halogen mobility and reactivity on the scaffold).

  • Suzuki Coupling Trends: Schlosser, M. et al. "Site-selective Suzuki–Miyaura coupling of heteroaryl halides."[1] Chemical Science, 2013.[1][2][4]

  • NMR Structural Elucidation: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.[1][2] (Authoritative text on NOESY interpretation).

  • 5,6-Dibromo Specifics: Reports on 5,6-dibromo-7-azaindole are less common than 4,6-isomers, but reactivity follows the standard pyridine-ring activation model described in: Heterocyclic Chemistry, Joule & Mills, 5th Ed.[1]

(Note: While specific papers solely dedicated to "5,6-dibromo-7-azaindole" are rare compared to 4- or 6- monosubstituted variants, the reactivity cited above is derived from the fundamental electronic properties of the pyrrolo[2,3-b]pyridine system validated in the cited literature.)

Sources

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